Demethomycin
Description
Structure
2D Structure
Properties
CAS No. |
127984-76-3 |
|---|---|
Molecular Formula |
C43H67NO12 |
Molecular Weight |
790.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dihydroxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 |
InChI Key |
VHOPGJHKSPGXIZ-NURRSENYSA-N |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Demeclocycline's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of demeclocycline, a tetracycline-class antibiotic, on bacterial ribosomes. It delves into the molecular interactions, binding affinities, and the structural basis of its inhibitory effect on bacterial protein synthesis. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of experimental workflows to serve as a resource for researchers in microbiology, structural biology, and antibiotic drug development.
Introduction
Demeclocycline is a broad-spectrum tetracycline antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] Like other tetracyclines, its primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[1][2][3] Understanding the precise mechanism of action of demeclocycline at the atomic level is crucial for comprehending its efficacy, the development of resistance, and for the rational design of novel antibiotics that can overcome existing resistance mechanisms. This guide will explore the core aspects of demeclocycline's interaction with the bacterial ribosome.
Mechanism of Action at the Bacterial Ribosome
The canonical mechanism of action for demeclocycline, and tetracyclines in general, involves the specific inhibition of the elongation phase of protein synthesis.[4] This is achieved through high-affinity binding to the 30S ribosomal subunit, which is a key component of the 70S ribosome.[1][2][3][4]
2.1. Binding to the 30S Ribosomal Subunit:
Demeclocycline binds to a primary site on the 30S subunit, sterically hindering the binding of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site of the ribosome.[1][2][4] By occupying this critical site, demeclocycline effectively prevents the incoming aa-tRNA from recognizing and binding to its corresponding codon on the mRNA. This blockage halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[4]
While the primary and most well-characterized binding site is on the 30S subunit, some evidence suggests a weaker, secondary binding interaction with the 50S ribosomal subunit.[2] However, the primary inhibitory effect is attributed to its action on the 30S subunit.
2.2. Molecular Interactions:
The binding of demeclocycline to the 30S subunit is a highly specific interaction mediated by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. These interactions primarily involve the 16S rRNA component of the 30S subunit, with specific nucleotide residues forming the binding pocket.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of demeclocycline with bacterial ribosomes and its antimicrobial activity.
Table 1: Binding Affinity of Demeclocycline to Escherichia coli Ribosomes
| Ribosomal Component | Number of Strong Binding Sites (n) | Equilibrium Constant (K) (M⁻¹) |
| 70S Ribosome | 1 | 3.2 x 10⁶ |
| 30S Subunit | 1 | 2.2 x 10⁶ |
| 50S Subunit | 0 | - |
Data obtained from fluorescence anisotropy studies.[5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Demeclocycline and other Tetracyclines
| Bacterial Species | Antibiotic | MIC Range (µg/mL) |
| Escherichia coli | Tetracycline | ≤4 - >16 (susceptibility vs. resistance) |
| Staphylococcus aureus | Tetracycline | 14% of isolates resistant |
| Streptococcus pneumoniae | Doxycycline | ≤0.25 (susceptible) to ≥1 (resistant) |
| Haemophilus influenzae | Tetracycline | All but one of 40 strains susceptible |
Note: MIC values can vary significantly between different strains and testing methodologies.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of demeclocycline.
4.1. Preparation of Bacterial Ribosomes for Binding Studies
A fundamental prerequisite for in vitro binding and structural studies is the purification of active bacterial ribosomes.
Protocol:
-
Bacterial Culture and Harvest: Grow Escherichia coli (e.g., MRE600 strain) in a suitable rich medium to mid-log phase. Harvest the cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing Tris-HCl, MgCl₂, NH₄Cl, and a reducing agent like DTT. Lyse the cells using a French press or sonication.
-
Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris and unlysed cells.
-
Ribosome Pelleting: Layer the supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.
-
Ribosome Washing: Resuspend the ribosome pellet in a high-salt wash buffer to remove associated proteins and factors. Repeat the ultracentrifugation step.
-
Purification of 70S Ribosomes: Resuspend the washed ribosome pellet and apply it to a sucrose density gradient (e.g., 10-40%). Centrifuge the gradient to separate the 70S ribosomes from the 30S and 50S subunits.
-
Fraction Collection and Analysis: Fractionate the gradient and analyze the fractions for the presence of 70S ribosomes using UV absorbance at 260 nm and SDS-PAGE to visualize ribosomal proteins.
-
Concentration and Storage: Pool the fractions containing pure 70S ribosomes, concentrate them using ultrafiltration, and store them at -80°C in a suitable storage buffer.
4.2. Fluorescence Anisotropy Assay for Demeclocycline-Ribosome Binding
Fluorescence anisotropy is a powerful technique to quantify the binding of a fluorescent ligand (demeclocycline is naturally fluorescent) to a larger macromolecule like the ribosome.
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of purified 70S or 30S ribosomes in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl).
-
Prepare a stock solution of demeclocycline of known concentration.
-
-
Binding Reaction:
-
In a multi-well plate, mix a fixed concentration of demeclocycline with the varying concentrations of ribosomes.
-
Incubate the plate at a constant temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy of each well using a fluorometer equipped with polarizing filters. Excite the sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.
-
-
Data Analysis:
-
Calculate the anisotropy (r) for each ribosome concentration using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with vertical and horizontal polarizers, and G is an instrument-specific correction factor.
-
Plot the change in anisotropy as a function of the ribosome concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium constant (K) and the number of binding sites (n).
-
4.3. In Vitro Transcription/Translation Inhibition Assay
This assay directly measures the effect of demeclocycline on protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.
-
Reaction Setup:
-
In a reaction tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of demeclocycline to different reaction tubes. Include a no-drug control.
-
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis:
-
If using a radiolabeled amino acid, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
If using a reporter enzyme, measure the enzymatic activity using a suitable substrate and a spectrophotometer or luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each demeclocycline concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the demeclocycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).
-
4.4. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of demeclocycline in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of demeclocycline in which no visible bacterial growth (turbidity) is observed.
Visualizations
Diagram 1: Logical Relationship of Demeclocycline's Inhibitory Action
References
- 1. protocols.io [protocols.io]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification, crystallization and preliminary X-ray diffraction study of human ribosomal protein L10 core domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Technical Guide to the History and Discovery of Demeclocycline
Introduction
Demeclocycline is a broad-spectrum tetracycline antibiotic notable for its unique discovery from a mutant strain of Streptomyces aureofaciens. This document provides a comprehensive technical overview of its history, from the initial discovery of the tetracycline class to the specific isolation and characterization of demeclocycline. It details the experimental approaches of the era, the elucidation of its mechanism of action, and its key pharmacological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antibiotics.
Historical Context: The Golden Age of Antibiotic Discovery
The mid-20th century was a period of intense and fruitful research in antibiotic discovery, often referred to as the "golden age".[1][2] Following the success of penicillin, pharmaceutical companies established large-scale screening programs to identify new antimicrobial agents from natural sources, particularly from soil microorganisms.[3]
The story of the tetracyclines begins in 1945 at Lederle Laboratories (a division of American Cyanamid).[3][4] Under the direction of Dr. Yellapragada Subbarow, a 73-year-old botanist named Dr. Benjamin Minge Duggar was tasked with screening soil samples for antibiotic-producing fungi.[3][5] This systematic effort led to the discovery of the first tetracycline antibiotic, chlortetracycline (Aureomycin), isolated from the soil bacterium Streptomyces aureofaciens.[4][5][6] This discovery was a landmark achievement, introducing a new class of broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like rickettsiae and chlamydiae.[4][5]
The Discovery of Demeclocycline
Following the successful commercialization of chlortetracycline and oxytetracycline (discovered by Pfizer), research efforts focused on both finding new natural tetracyclines and creating semi-synthetic analogs with improved properties.[6][7] Demeclocycline emerged from this research landscape. It was isolated from a mutant strain of the original chlortetracycline-producing organism, Streptomyces aureofaciens.[8][9]
Chemically, demeclocycline is 7-chloro-6-demethyltetracycline.[9][10] Its structure is distinct from its parent compound, chlortetracycline, by the absence of a methyl group at the 6-position of the tetracyclic nucleus. This seemingly minor modification results in greater stability and different pharmacokinetic properties.[10]
Experimental Protocols: A Conceptual Workflow
Methodology:
-
Strain Isolation and Mutation: The process would begin with the parent strain of Streptomyces aureofaciens. This strain would be subjected to mutagenesis, likely using UV radiation or chemical mutagens, to induce genetic variations.
-
Screening of Mutants: Individual colonies of the mutant strains would be cultivated in small-scale fermentation broths.
-
Bioassay: The clarified broth from each mutant culture would be tested for antimicrobial activity. A common method is the agar diffusion assay, where a paper disc saturated with the broth is placed on an agar plate seeded with a test bacterium (e.g., Staphylococcus aureus or Escherichia coli). The diameter of the zone of inhibition around the disc provides a semi-quantitative measure of antibiotic production.
-
Fermentation and Extraction: Promising mutant strains would be selected for larger-scale fermentation in optimized growth media to maximize the yield of the antibiotic. After fermentation, the active compound would be extracted from the broth using solvent extraction techniques.
-
Purification: The crude extract would undergo several rounds of purification. Techniques available at the time, such as chromatography, would be employed to isolate the pure crystalline compound.
-
Structure Elucidation: The final step involves determining the chemical structure of the purified compound. This would have involved elemental analysis, spectroscopic methods available at the time, and chemical degradation studies to identify the core tetracycline scaffold and the positions of functional groups.
References
- 1. news-medical.net [news-medical.net]
- 2. Derivation of a Precise and Consistent Timeline for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demeclocycline - Wikipedia [en.wikipedia.org]
- 9. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Demeclocycline
This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of demeclocycline. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key mechanisms.
Pharmacokinetics
Demeclocycline is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Its pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its therapeutic efficacy and potential for drug interactions.
Absorption
Demeclocycline is readily absorbed from the gastrointestinal tract after oral administration.[2] However, its absorption is not complete, with a bioavailability reported to be between 60-80%.[1] The extent of absorption can be significantly reduced by the co-administration of food, particularly dairy products, and antacids or supplements containing polyvalent cations like calcium, magnesium, aluminum, or iron, which can chelate the drug and render it insoluble.[1][2][3] Peak serum concentrations are typically reached approximately 4 hours after administration.[3]
Distribution
As a lipophilic molecule, demeclocycline is widely distributed throughout body tissues and fluids.[2][4] It has a volume of distribution of approximately 1.7 L/kg.[3] Like other tetracyclines, it is known to be deposited in the skeleton during gestation and throughout childhood, which is a key consideration for its use in these populations.[5] Protein binding for demeclocycline is variable, reported in the range of 40% to 90%.[1][3]
Metabolism
Demeclocycline is not extensively metabolized in the body.[2][3] It is primarily active in its unchanged form.
Excretion
Excretion of demeclocycline occurs through both renal and fecal routes. Following a single 150 mg dose, approximately 44% of the active drug was excreted in the urine within 96 hours.[4][5] Fecal excretion has been reported to account for 13% to 46% of the dose.[3][4] The drug is concentrated in the liver and excreted into the bile, where its concentration can be much higher than in the blood.[4][5] Demeclocycline is excreted more slowly than tetracycline, which allows it to maintain effective blood levels for longer durations.[4][5] Its elimination half-life ranges from 10 to 17 hours.[1][2][3]
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for demeclocycline.
| Parameter | Value | Source |
| Bioavailability | 60-80% | [1] |
| Time to Peak (Tmax) | ~4 hours | [3] |
| Protein Binding | 40-90% | [1][3] |
| Volume of Distribution (Vd) | 1.7 L/kg | [3] |
| Elimination Half-Life (t½) | 10-17 hours | [1][2] |
| Metabolism | Not extensively metabolized | [2][3] |
| Route of Elimination | Urine (44%), Feces (13-46%) | [3][4][5] |
Pharmacodynamics
Demeclocycline exhibits two primary, distinct pharmacodynamic mechanisms: its antibacterial action and its effect on renal water handling, which is utilized in the treatment of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Antibiotic Mechanism of Action
As a member of the tetracycline class, demeclocycline is a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1][4] Its mechanism involves the inhibition of protein synthesis. The lipophilic nature of the drug allows it to pass through the bacterial cell membrane, either by passive diffusion or through porin channels.[4][5] Once inside the cytoplasm, demeclocycline reversibly binds to the 30S ribosomal subunit (and possibly the 50S subunit).[2][3][4] This binding action prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and disrupting essential protein synthesis.[1][2]
Caption: Antibiotic mechanism of demeclocycline.
Demeclocycline is effective against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and various atypical organisms like Rickettsiae and Mycoplasma pneumoniae.[2][5] However, due to increasing bacterial resistance, its use as a primary antibiotic has become less common.[1][3]
Mechanism of Action in SIADH
Demeclocycline is used off-label to treat the hyponatremia (low blood sodium) associated with SIADH.[1][6] This therapeutic use relies on a side effect: the induction of nephrogenic diabetes insipidus, which reduces the kidney's ability to concentrate urine.[1]
The mechanism, while not fully elucidated, involves interference with the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP), signaling cascade in the renal collecting ducts.[1][6] Normally, ADH binds to vasopressin V2 receptors (V2R), activating a G-protein that stimulates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[7][8]
Demeclocycline appears to disrupt this pathway at a post-receptor level.[1] Studies have shown that it reduces the expression of adenylyl cyclase (specifically isoforms 5/6) and consequently decreases ADH-induced cAMP generation.[7][9] This reduction in cAMP signaling leads to decreased AQP2 gene transcription and a lower abundance of AQP2 protein in the inner medulla, ultimately reducing water reabsorption and promoting aquaresis (excretion of free water).[7][9][10] The onset of this effect typically takes 2 to 5 days.[3][11]
Caption: Demeclocycline's mechanism in SIADH.
Experimental Protocols
This section details the methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of demeclocycline.
Pharmacokinetics: Half-Life Determination in Human Subjects
This protocol describes a typical experimental design to determine the elimination half-life of demeclocycline.
-
Subject Recruitment: A cohort of healthy, consenting volunteers is recruited. Subjects are screened to exclude individuals with renal or hepatic impairment, those who are pregnant, or those taking medications known to interact with tetracyclines.
-
Drug Administration: Following an overnight fast, each subject is administered a single oral dose of demeclocycline (e.g., 150 mg).[4]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Concentration Analysis: The concentration of demeclocycline in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: A plasma concentration-time curve is plotted for each subject. The elimination rate constant (kₑ) is determined from the slope of the terminal log-linear phase of the curve. The elimination half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑ .
Pharmacodynamics: Minimum Inhibitory Concentration (MIC) Determination
The Broth Microdilution assay is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[12]
-
Bacterial Culture Preparation: A pure culture of the target bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This ensures a consistent starting inoculum.[12]
-
Antibiotic Dilution: A serial two-fold dilution of demeclocycline is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range is selected to span the expected MIC.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[12] Control wells are included: a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).[12]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[12]
-
Result Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of demeclocycline that completely inhibits the visible growth of the organism.[12][13][14]
Caption: Experimental workflow for MIC determination.
In Vitro Study: Mechanism in SIADH using mpkCCD cells
This protocol is based on studies investigating demeclocycline's effect on AQP2 expression in a mouse cortical collecting duct (mpkCCD) cell line.[7][9][10]
-
Cell Culture: mpkCCD cells, which endogenously express AQP2 in response to vasopressin stimulation, are cultured on semipermeable filters to allow for polarization and differentiation.
-
Experimental Treatment: Differentiated cells are stimulated with dDAVP (a synthetic analog of vasopressin) to induce AQP2 expression. Experimental groups are co-incubated with varying concentrations of demeclocycline for a set period (e.g., 24 hours).[7]
-
cAMP Measurement: Intracellular cAMP levels are measured using an enzyme immunoassay (EIA) kit to determine if demeclocycline affects the second messenger cascade.
-
Protein Analysis (Immunoblotting): Cells are lysed, and protein extracts are separated by SDS-PAGE. Immunoblotting is performed using specific antibodies against AQP2 and adenylyl cyclase isoforms (AC3, AC5/6) to quantify changes in their protein abundance.[7][9]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA levels of Aqp2, determining if the drug affects gene transcription.[7][10]
-
Immunocytochemistry: Cells are fixed and stained with an anti-AQP2 antibody to visualize the subcellular localization of the AQP2 protein (i.e., whether it is trafficked to the apical membrane or retained in intracellular vesicles).[7] This helps determine the drug's effect on protein trafficking.
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. medicine.com [medicine.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. kymdro.org [kymdro.org]
An In-depth Technical Guide to the Synthesis and Manufacturing of Demeclocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline is a tetracycline antibiotic produced by a mutant strain of Streptomyces aureofaciens. It is effective against a wide range of gram-positive and gram-negative bacteria and is also used to treat the syndrome of inappropriate antidiuretic hormone (SIADH) secretion. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of Demeclocycline, with a focus on its biosynthesis, industrial production through fermentation, and downstream purification. While total chemical synthesis of tetracyclines is a significant scientific achievement, it is generally considered too complex and costly for industrial production. Therefore, this guide will primarily focus on the more commercially viable biosynthetic and semi-synthetic approaches.
Biosynthesis of Demeclocycline in Streptomyces aureofaciens
The biosynthesis of Demeclocycline is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is closely related to that of other tetracyclines, such as chlortetracycline. A key step in the production of Demeclocycline is the targeted inactivation of the C6-methyltransferase gene, ctcK, in S. aureofaciens. This genetic modification prevents the methylation of the tetracycline backbone at the C6 position, leading to the accumulation of Demeclocycline.[1]
The general biosynthetic pathway can be summarized as follows:
-
Polyketide Chain Assembly: The biosynthesis is initiated with a malonamyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units by the minimal PKS system (ketosynthase, chain length factor, and acyl carrier protein).
-
Cyclization and Aromatization: The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic four-ring tetracycline core.
-
Tailoring Reactions: The tetracycline core is further modified by a series of tailoring enzymes, including hydroxylases, an aminotransferase, and a halogenase, to produce the final Demeclocycline molecule. The absence of the CtcK methyltransferase activity is crucial at this stage to prevent the formation of tetracycline or chlortetracycline.
Signaling Pathway for Demeclocycline Biosynthesis
Caption: Biosynthetic pathway of Demeclocycline in Streptomyces aureofaciens.
Industrial Manufacturing of Demeclocycline
The industrial production of Demeclocycline relies on the fermentation of genetically modified Streptomyces aureofaciens strains, followed by extraction and purification of the active pharmaceutical ingredient (API).
Fermentation
Optimizing fermentation conditions is critical for maximizing the yield of Demeclocycline. Key parameters that are controlled during fermentation include:
-
Medium Composition: The fermentation medium provides the necessary nutrients for the growth of S. aureofaciens and for the biosynthesis of Demeclocycline. Typical components include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.
-
pH: The pH of the fermentation broth is maintained within a specific range, typically between 6.0 and 7.5, to ensure optimal enzyme activity and cell viability.
-
Temperature: The fermentation is carried out at a constant temperature, usually around 28-30°C.
-
Aeration and Agitation: Adequate aeration and agitation are necessary to provide sufficient dissolved oxygen for the aerobic growth of the microorganism and to ensure proper mixing of the nutrients.
Experimental Protocols
1. Genetic Modification of Streptomyces aureofaciens (Gene Knockout of ctcK)
-
Construction of the Knockout Vector: A knockout plasmid is constructed containing two regions of homology to the sequences flanking the ctcK gene in the S. aureofaciens chromosome. These homology arms are typically 1-2 kb in length. Between the homology arms, a selectable marker, such as an apramycin resistance gene, is inserted. The vector also contains a counter-selectable marker, such as sacB, which confers sucrose sensitivity.
-
Conjugation: The knockout vector is introduced into S. aureofaciens from an E. coli donor strain via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic (e.g., apramycin). Single-crossover mutants are then grown on sucrose-containing media to select for double-crossover events, where the ctcK gene is replaced by the resistance cassette.
-
Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting.
2. Fermentation of Demeclocycline-producing Streptomyces aureofaciens
-
Inoculum Preparation: A seed culture of the genetically modified S. aureofaciens is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.
-
Production Fermentation: The production fermenter, containing the optimized fermentation medium, is inoculated with the seed culture. The fermentation is carried out for 7-10 days under controlled conditions of temperature, pH, aeration, and agitation.
-
Monitoring: The fermentation process is monitored by measuring parameters such as cell growth, substrate consumption, and Demeclocycline concentration.
Downstream Processing: Extraction and Purification
After the fermentation is complete, the Demeclocycline is extracted from the fermentation broth and purified to meet the stringent requirements for pharmaceutical use. A typical purification process involves the following steps:
-
Biomass Removal: The microbial cells are separated from the fermentation broth by centrifugation or filtration.
-
Initial Extraction: The Demeclocycline in the clarified broth is captured using techniques such as solvent extraction or adsorption on a solid-phase resin.
-
Purification: The crude extract is further purified using a combination of chromatographic techniques, such as ion-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC).
-
Crystallization: The purified Demeclocycline is crystallized from a suitable solvent to obtain a highly pure and stable product.
-
Drying: The final product is dried under vacuum to remove any residual solvents.
Experimental Workflow for Demeclocycline Manufacturing
Caption: General workflow for the industrial manufacturing of Demeclocycline.
Quantitative Data
The following table summarizes typical yield data for the production of Demeclocycline. It is important to note that these values can vary significantly depending on the specific strain, fermentation conditions, and purification methods used.
| Process Step | Parameter | Typical Value | Reference |
| Fermentation | Demeclocycline Titer | 1 - 5 g/L | Proprietary industrial data |
| Genetic Engineering | Yield Increase (vs. wild type) | > 90% (by eliminating byproducts) | [1] |
| Purification | Overall Recovery Yield | 70 - 85% | General estimate for antibiotic purification |
Total Chemical Synthesis
The total chemical synthesis of tetracyclines, including Demeclocycline, is a formidable challenge due to the presence of multiple stereocenters and the chemical instability of the tetracycline core. The first total synthesis of a tetracycline was achieved by Woodward and his group in the 1960s. Modern synthetic strategies often employ convergent approaches, such as the Michael-Claisen condensation, to construct the tetracycline skeleton. However, these multi-step syntheses are generally low-yielding and not economically viable for large-scale production.
Logical Relationship in a Convergent Synthetic Approach
Caption: Convergent strategy for the total synthesis of Demeclocycline.
Conclusion
The production of Demeclocycline is a well-established process that relies on the fermentation of genetically engineered Streptomyces aureofaciens. The key to successful manufacturing lies in the optimization of the fermentation process and the efficient purification of the final product. While total chemical synthesis provides an elegant demonstration of synthetic chemistry, it is not a practical approach for the commercial production of Demeclocycline. Future research in this area is likely to focus on further strain improvement through metabolic engineering and the development of more efficient and sustainable purification technologies.
References
In Vitro Antibacterial Spectrum of Demeclocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Demeclocycline, a tetracycline antibiotic. The document details its mechanism of action, summarizes its activity against a range of bacteria through quantitative data, and outlines the standardized experimental protocols for determining its antibacterial efficacy.
Introduction
Demeclocycline is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Like other tetracyclines, it exerts its antimicrobial effect by inhibiting protein synthesis in susceptible microorganisms.[1][2] This guide focuses on the in vitro activity of Demeclocycline, presenting available data on its spectrum against various clinically relevant bacteria.
Mechanism of Action
Demeclocycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain.[3] While the primary target is the 30S subunit, some binding to the 50S ribosomal subunit has also been reported.[4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the organisms.[1]
Caption: Mechanism of action of Demeclocycline in a bacterial cell.
In Vitro Antibacterial Spectrum
The in vitro activity of Demeclocycline is summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables present available MIC data for Demeclocycline and other tetracyclines against a variety of bacterial species. Data for tetracycline is often used as a reference for the class, including Demeclocycline, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[2]
Table 1: In Vitro Activity of Tetracyclines against Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Tetracycline | ≤1.0 | >16 | ≤0.5 - >16 |
| Streptococcus pneumoniae | Tetracycline | ≤1.0 | 4 | ≤0.06 - ≥4 |
| Bacillus anthracis | Tetracycline | ≤1.0 | - | - |
| Listeria monocytogenes | Tetracycline | - | - | - |
Note: Data is primarily based on tetracycline susceptibility as a surrogate for Demeclocycline, as per CLSI guidelines.[2][5]
Table 2: In Vitro Activity of Tetracyclines against Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Tetracycline | ≤4 | >16 | ≤0.5 - >16 |
| Haemophilus influenzae | Tetracycline | ≤2 | 4 | ≤2 - ≥8 |
| Neisseria gonorrhoeae | Tetracycline | ≤0.25 | 2 | ≤0.25 - ≥2 |
| Franciscella tularensis | Tetracycline | ≤4 | - | - |
Note: Data is primarily based on tetracycline susceptibility as a surrogate for Demeclocycline, as per CLSI guidelines.[2]
Table 3: In Vitro Activity of Tetracyclines against Anaerobic and Atypical Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | Doxycycline | - | - | - |
| Mycoplasma pneumoniae | Tetracycline | - | - | - |
| Chlamydia trachomatis | Tetracycline | - | - | - |
| Rickettsia rickettsii | Tetracycline | - | - | - |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the in vitro antibacterial spectrum of Demeclocycline follows standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method (CLSI M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of Demeclocycline is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5-10 µL of the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) and enriched media may be required.[3]
-
Reading Results: The MIC is recorded as the lowest concentration of Demeclocycline that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for the Broth Microdilution Method.
Disk Diffusion Method (Kirby-Bauer Test; CLSI M02)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a standard concentration of tetracycline (30 µg is used as a surrogate for Demeclocycline) are placed on the surface of the inoculated agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.
-
Reading Results: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI-defined breakpoints.[2]
Susceptibility Testing of Anaerobic Bacteria (CLSI M11)
For anaerobic bacteria, specialized techniques are required due to their unique growth requirements.
Protocol:
-
Method: The reference method is agar dilution, though broth microdilution may also be used.[4][6]
-
Medium: The agar or broth medium is supplemented with hemin, vitamin K₁, and yeast extract to support the growth of anaerobes.
-
Inoculum Preparation: The inoculum is prepared from a 24-48 hour culture grown on an appropriate anaerobic medium.
-
Incubation: Plates or trays are incubated in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that inhibits growth.
Conclusion
Demeclocycline exhibits a broad spectrum of in vitro bacteriostatic activity against many gram-positive and gram-negative bacteria, as well as some atypical organisms. Standardized methodologies, such as those provided by CLSI, are crucial for the accurate and reproducible determination of its antibacterial efficacy. The quantitative data, primarily in the form of MIC values, are essential for guiding clinical use, informing drug development, and monitoring the emergence of resistance. Further studies providing specific MIC50 and MIC90 values for Demeclocycline against a wider range of contemporary clinical isolates would be beneficial for a more precise understanding of its current place in antimicrobial therapy.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. Demeclocycline Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Demeclocycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of demeclocycline, a tetracycline-class antibiotic. Understanding the stability of demeclocycline is critical for ensuring its therapeutic efficacy and safety, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. This document details the primary degradation mechanisms, identifies key byproducts, summarizes influencing factors, and presents relevant experimental protocols.
Major Degradation Pathways of Demeclocycline
Demeclocycline, like other tetracyclines, is susceptible to several degradation pathways, primarily driven by environmental factors such as pH, light, and temperature. The principal mechanisms include epimerization, dehydration, hydrolysis, and photolysis.
1.1. Epimerization Epimerization is a common degradation pathway for tetracyclines, involving a reversible change in the stereochemistry at the C4 position. In demeclocycline, this leads to the formation of 4-epidemethylchlortetracycline. This reaction is influenced by pH and can result in a significant loss of antibacterial activity, as the 4-epimer forms are less potent.
1.2. Dehydration Under acidic conditions, tetracyclines can undergo dehydration, which involves the elimination of a hydroxyl group from the C6 position. This reaction forms anhydrodemeclocycline, a degradation product that has been associated with renal toxicity (Fanconi syndrome).
1.3. Hydrolysis Hydrolysis involves the cleavage of chemical bonds by reaction with water.[1] For tetracyclines, this process is highly dependent on pH. Demeclocycline is generally more stable in acidic solutions.[2] In alkaline environments, the molecule can undergo more complex transformations, leading to the formation of various degradation products.
1.4. Photodegradation Demeclocycline is known to be photosensitive, and exposure to light can induce degradation.[2][3] This photolytic degradation follows first-order kinetics and is more pronounced in non-acidic conditions.[2] The process can generate a complex mixture of byproducts, and patients taking demeclocycline are often advised to avoid sun exposure.[3][4]
Factors Influencing Demeclocycline Degradation
The stability of demeclocycline is significantly impacted by several environmental factors. Controlling these factors is essential during manufacturing, storage, and administration.
| Factor | Effect on Demeclocycline Stability | References |
| pH | More stable in acidic pH (optimal at pH 4.5).[2] Degradation accelerates in neutral to alkaline conditions, affecting hydrolysis and epimerization rates. | [2] |
| Light | Highly sensitive to fluorescent light and sunlight, leading to photolytic degradation.[2][4] This phototoxicity is a known side effect.[3][4] | [2][3][4] |
| Temperature | Increased temperature accelerates the rate of all degradation reactions, including hydrolysis and dehydration. Significant loss of antibiotic content can occur at elevated temperatures (e.g., 55°C).[2] | [2] |
| Oxidation | Susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[5][6] | [5][6] |
| Presence of Cations | Tetracyclines can chelate with multivalent cations like Ca(II), which can influence degradation rates, particularly photolysis.[7] | [7] |
Experimental Protocols for Degradation Studies
To assess the stability of demeclocycline and identify its degradation products, forced degradation (stress testing) studies are performed. These studies are crucial for developing stability-indicating analytical methods.[8][9]
3.1. Forced Degradation Study Protocol Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[5][6]
-
Acid Hydrolysis: The drug substance is typically dissolved in 0.1 M to 1.0 M HCl and refluxed or kept at room temperature. The duration and temperature depend on the drug's stability.[5]
-
Base Hydrolysis: The drug substance is dissolved in 0.1 M to 1.0 M NaOH. The reaction is often carried out at room temperature due to the higher reactivity under basic conditions.[5]
-
Oxidative Degradation: A solution of the drug is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven, typically at temperatures ranging from 40°C to 80°C.[6]
-
Photolytic Degradation: The drug substance (in solid state or solution) is exposed to a combination of UV and visible light, as specified by ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[6]
3.2. Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For demeclocycline, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.
-
Objective: To separate demeclocycline from its degradation products and any process-related impurities.
-
Chromatographic System:
-
Column: C18 (L1 packing) or Styrene-divinylbenzene copolymer (L21 packing), typically 4.6 mm x 25 cm.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., methanol, acetonitrile, tertiary butyl alcohol). The pH is a critical parameter for achieving separation.[10][11]
-
Detector: UV detector set at a wavelength where both the active ingredient and byproducts have significant absorbance (e.g., 254 nm).[10]
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the demeclocycline sample in a suitable solvent, such as 0.01 N hydrochloric acid, to a known concentration (e.g., 1 mg/mL).[10]
-
-
System Suitability:
-
Before analysis, the system's performance is verified. A resolution solution, often prepared by allowing a standard solution to degrade slightly (e.g., by standing for a few hours), is injected.[10]
-
The resolution between the parent drug peak (demeclocycline) and its closest eluting degradation product (e.g., epidemethylchlortetracycline) must be greater than a specified value (e.g., ≥ 3.0) to ensure adequate separation.[10]
-
Quantitative Data Summary
Quantitative analysis from stability studies provides crucial data on the rate and extent of degradation. The following table summarizes key findings from the literature.
| Parameter | Condition | Result | Reference |
| Photodegradation Kinetics | In buffer solutions under fluorescent light | Follows first-order kinetics. | [2] |
| Stability at 4°C | Raw milk samples | Losses of 4% to 13% noted after 72 hours. | [2] |
| Stability at 25°C | Raw milk samples | Losses of 0% to 18% noted after 48 hours. | [2] |
| Thermal Degradation | Film-coated tablets stored at 55°C for one month | A significant loss of 40% in antibiotic content was observed. | [2] |
| Forced Degradation Target | General recommendation for method development | Target a degradation range of 2% to 30% to ensure detection of relevant byproducts. | [9] |
Conclusion
The degradation of demeclocycline is a multifaceted process involving epimerization, dehydration, hydrolysis, and photolysis. These pathways are heavily influenced by pH, temperature, and light. The primary degradation products include 4-epidemethylchlortetracycline and anhydrodemeclocycline. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for the development, formulation, and storage of demeclocycline-containing products to ensure their quality, safety, and efficacy.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the side effects of Demeclocycline Hydrochloride? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Demeclocycline [drugfuture.com]
- 11. researchgate.net [researchgate.net]
Demeclocycline's Fluorescence Properties: An In-depth Technical Guide for Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of demeclocycline, a tetracycline antibiotic, and its applications in cellular and tissue imaging. The content is structured to offer researchers and professionals in drug development a detailed understanding of its photophysical characteristics, practical experimental protocols, and the underlying mechanisms of its use as a fluorescent probe.
Core Fluorescence Properties of Demeclocycline
Demeclocycline, a derivative of tetracycline, exhibits intrinsic fluorescence that is sensitive to its local environment. This property has been harnessed for various imaging applications, from monitoring bone formation to studying its interaction with cellular components. The key fluorescence parameters of demeclocycline are summarized below.
Quantitative Fluorescence Data
The fluorescence of demeclocycline is influenced by factors such as solvent polarity, pH, and binding to macromolecules. The following table summarizes the available quantitative data on its fluorescence properties.
| Property | Value | Conditions |
| Relative Fluorescence Brightness | 0.82 (relative to tetracycline at 1.0) | In undecalcified bone sections |
| Quantum Yield (Φ) | 2.2% | Complexed with magnesium |
| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium |
Note: Specific excitation and emission maxima for demeclocycline in various environments are not consistently reported in the literature, with values often provided for tetracyclines as a group. Generally, tetracyclines are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.
Environmental Effects on Fluorescence
The fluorescence of demeclocycline is highly dependent on its surroundings:
-
Solvent Polarity: Like other tetracyclines, demeclocycline's fluorescence is affected by the polarity of the solvent. Changes in the solvent environment can lead to shifts in the emission spectrum.
-
pH: The protonation state of demeclocycline, which is pH-dependent, influences its fluorescence characteristics.
-
Binding to Biomolecules: The fluorescence of demeclocycline is often enhanced upon binding to macromolecules such as proteins and nucleic acids. This property is fundamental to its use in studying drug-target interactions. For instance, its fluorescence is utilized to study its binding to bacterial ribosomes.[1][2] It also interacts with human serum albumin, leading to fluorescence quenching that can be used to study this binding process.[3]
-
Metal Ion Chelation: Tetracyclines are known to chelate metal ions, and this interaction can significantly enhance their fluorescence.
Applications in Imaging
The inherent fluorescence of demeclocycline makes it a valuable tool in several imaging contexts, most notably in bone labeling and as a component of inducible gene expression systems.
Bone and Teeth Imaging
Tetracyclines, including demeclocycline, are well-known for their ability to incorporate into newly mineralizing bone and teeth, where they can be visualized by fluorescence microscopy.[4] This has been a long-standing method for bone histomorphometry to study bone formation and remodeling.[5]
-
Mechanism: Demeclocycline chelates calcium ions on the surface of hydroxyapatite crystals in newly formed bone. This incorporation results in a stable fluorescent label at the site of active mineralization.
-
Relative Brightness: In comparative studies of different tetracyclines for bone labeling, demeclocycline was found to have a relative fluorescence brightness of 0.82, with tetracycline being the brightest at a relative intensity of 1.[4]
Tetracycline-Controlled Transcriptional Regulation (Tet-On/Tet-Off Systems)
Demeclocycline and its analogue doxycycline are key components of the widely used Tet-On and Tet-Off systems for inducible gene expression in eukaryotes.[6] In this context, demeclocycline acts as a molecular switch to control the transcription of a gene of interest. It is important to note that in these systems, the fluorescence that is typically imaged comes from a reporter protein (e.g., GFP) whose expression is controlled by the Tet system, not from the demeclocycline itself.
-
Mechanism: The system relies on the tetracycline repressor protein (TetR) from E. coli. In the Tet-Off system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and a viral transactivation domain, binds to a tetracycline response element (TRE) in the promoter of the target gene, activating its transcription. When demeclocycline is present, it binds to tTA, preventing it from binding to the TRE and thus turning off gene expression. The Tet-On system uses a reverse tTA (rtTA) that only binds to the TRE and activates transcription in the presence of demeclocycline.
Experimental Protocols
Protocol for In Vivo Bone Labeling with Demeclocycline
This protocol is adapted from established methods for tetracycline-based bone histomorphometry.
Objective: To label areas of active bone formation in vivo for subsequent fluorescence microscopy analysis.
Materials:
-
Demeclocycline hydrochloride
-
Vehicle for administration (e.g., sterile saline or appropriate solvent for oral gavage)
-
Animal model
-
Fluorescence microscope with appropriate filter sets (e.g., a UV or violet excitation filter and a blue or green emission filter)
Procedure:
-
Dosing:
-
For patients with normal renal function undergoing bone biopsy, a typical tetracycline labeling schedule involves two courses of administration separated by a drug-free interval. A common regimen is tetracycline 250 mg taken four times a day for three days, followed by a 14-day drug-free period, and then a second three-day course of the same dosage.
-
For patients with an estimated glomerular filtration rate (eGFR) of less than 30 mL/minute, including those on dialysis, demeclocycline at a dose of 150 mg twice a day is recommended as an alternative to tetracycline.[7]
-
For animal studies, the dosage and administration route (e.g., subcutaneous injection, oral gavage) should be optimized based on the animal model and experimental design. A subcutaneous dose of 30 mg/kg bodyweight has been used for various tetracycline derivatives in rats.[4]
-
-
Timing: The timing of demeclocycline administration relative to tissue collection is critical for visualizing bone formation over a specific period. For dynamic histomorphometry, two labels are administered at different time points to measure the rate of bone apposition.
-
Tissue Processing:
-
After euthanasia, harvest the bones of interest.
-
Fix the tissue in a neutral buffered formalin or ethanol.
-
Embed the bone undecalcified in a resin such as methyl methacrylate.
-
Section the embedded bone to the desired thickness (typically 5-10 µm) using a microtome.
-
-
Fluorescence Microscopy:
-
Mount the sections on glass slides.
-
Image the sections using a fluorescence microscope. A filter set appropriate for tetracyclines, typically with excitation in the violet/blue region (around 400 nm) and emission in the green/yellow region (around 530 nm), should be used.
-
Visualizations of Mechanisms
Demeclocycline Interaction with the Bacterial Ribosome
Demeclocycline exerts its antibiotic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This interaction can be studied using the intrinsic fluorescence of demeclocycline.
Caption: Demeclocycline's mechanism of antibiotic action.
The Tet-Off Inducible Gene Expression System
The Tet-Off system is a binary transgenic system that allows for the conditional expression of a gene of interest.
Caption: Mechanism of the Tet-Off gene expression system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the interaction between demeclocycline and human serum albumin by multi-spectroscopic and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]
- 6. Demeclocycline - Wikipedia [en.wikipedia.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
Spontaneous Resistance Mechanisms to Demeclocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, has been a valuable tool in combating a wide range of bacterial infections. It functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] However, the emergence of spontaneous resistance poses a significant challenge to its clinical efficacy. Spontaneous resistance arises from random mutations in the bacterial genome, which can occur in the absence of the antibiotic, and are then selected for under therapeutic pressure. The frequency of such spontaneous mutations is estimated to be in the range of 10⁻⁸ to 10⁻⁹. This guide provides an in-depth technical overview of the core spontaneous resistance mechanisms to Demeclocycline, focusing on the underlying molecular events, methodologies for their study, and quantitative data to inform research and development efforts.
Core Spontaneous Resistance Mechanisms
Spontaneous resistance to Demeclocycline, and tetracyclines in general, is primarily driven by three distinct molecular mechanisms:
-
Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.
-
Ribosomal Protection: The modification of the ribosomal target to prevent antibiotic binding.
-
Enzymatic Inactivation: The chemical modification of the antibiotic to a non-functional form.
Efflux Pumps: The TetA/TetR System
The most prevalent mechanism of tetracycline resistance is the acquisition and expression of efflux pumps. In Gram-negative bacteria, the tet(A) gene encodes the TetA protein, a membrane-bound pump that actively expels tetracyclines from the cell, preventing the intracellular concentration from reaching an inhibitory level. The expression of tet(A) is tightly regulated by the TetR repressor protein, encoded by the tetR gene.
Spontaneous mutations can lead to resistance through this system in several ways:
-
Mutations in tetR: Loss-of-function mutations in the tetR gene can lead to constitutive high-level expression of the TetA efflux pump, even in the absence of an inducer.
-
Mutations in the tetR operator site: Mutations in the DNA sequence where the TetR protein binds can prevent repression, leading to increased tet(A) expression.
-
Mutations in the tet(A) promoter: Mutations that increase the strength of the tet(A) promoter can enhance the transcription of the efflux pump gene.
-
Gene amplification: An increase in the copy number of the tet(A) gene can also lead to higher levels of the efflux pump.
Caption: Regulation of the TetA efflux pump by the TetR repressor.
Ribosomal Protection
Ribosomal protection proteins (RPPs) confer resistance by binding to the ribosome and dislodging the tetracycline molecule, thereby allowing protein synthesis to resume. The most well-studied RPP is Tet(M), encoded by the tet(M) gene. These proteins are GTPases that, upon binding to the ribosome, induce a conformational change that releases the bound tetracycline.
Spontaneous mutations leading to resistance via this mechanism are less common than for efflux pumps and typically involve:
-
Mutations in the promoter region of tet(M): These mutations can lead to increased expression of the Tet(M) protein.
-
Mutations within the tet(M) gene: While less frequent, mutations could potentially enhance the protein's affinity for the ribosome or its catalytic activity.
Caption: Mechanism of ribosomal protection by the Tet(M) protein.
Enzymatic Inactivation
A less common, but clinically significant, mechanism of resistance is the enzymatic inactivation of Demeclocycline. The tet(X) gene encodes a flavin-dependent monooxygenase that hydroxylates the tetracycline molecule. This chemical modification renders the antibiotic unable to bind to the ribosome, thus inactivating it.
Spontaneous resistance through this mechanism can arise from:
-
Mutations in the regulatory regions of tet(X): These mutations can lead to the upregulation of the inactivating enzyme.
-
Mutations within the tet(X) gene: Spontaneous mutations could potentially alter the enzyme's substrate specificity or catalytic efficiency.
Caption: Enzymatic inactivation of Demeclocycline by the Tet(X) enzyme.
Quantitative Data on Spontaneous Resistance
Quantifying the frequency of spontaneous resistance and the resulting changes in the Minimum Inhibitory Concentration (MIC) is crucial for understanding the potential for resistance development. While specific data for Demeclocycline is limited, the following tables summarize representative data for tetracyclines in Escherichia coli.
Table 1: Spontaneous Mutation Frequencies to Tetracycline Resistance in E. coli
| Bacterial Strain | Selective Agent | Mutation Frequency | Reference |
| E. coli K-12 | Tetracycline | ~1 x 10⁻⁷ to 1 x 10⁻⁸ | [2] |
| E. coli (clinical isolate) | Tigecycline (a glycylcycline) | 2.82 x 10⁻¹ (in a tet(A)-carrying strain) | [3] |
Table 2: Changes in MIC Values Due to Spontaneous Mutations
| Antibiotic | Bacterial Species | Resistance Mechanism | Fold Change in MIC | Reference |
| Tetracycline | Escherichia coli | Efflux pump upregulation | 2 to 16-fold | |
| Tigecycline | Escherichia coli | tet(A) amplification | up to 32-fold | [3] |
| Minocycline | Staphylococcus aureus | Ribosomal protection (tet(M)) | >8-fold |
Experimental Protocols for Studying Spontaneous Resistance
A systematic approach is required to select, characterize, and quantify spontaneous resistance to Demeclocycline. The following outlines key experimental protocols.
Luria-Delbrück Fluctuation Test for Mutation Rate Determination
This classic experiment is used to determine whether resistance mutations arise spontaneously or are induced by the antibiotic, and to calculate the mutation rate.
Protocol:
-
Inoculation: Inoculate a small number of bacterial cells (e.g., 10³ CFU) into a large number of parallel liquid cultures (e.g., 20-50 tubes) in a non-selective broth. Also, inoculate a larger bulk culture.
-
Incubation: Incubate all cultures without shaking to prevent aeration differences, until they reach saturation.
-
Plating:
-
Plate the entire volume of each parallel culture onto separate agar plates containing a selective concentration of Demeclocycline (typically 2-4x the MIC of the susceptible strain).
-
Create serial dilutions of the bulk culture and plate on both non-selective and selective agar to determine the total number of viable cells and the frequency of resistant mutants in the bulk population.
-
-
Incubation and Counting: Incubate the plates until colonies are visible. Count the number of resistant colonies on each plate from the parallel cultures.
-
Analysis: Analyze the distribution of the number of resistant colonies across the parallel cultures. A high variance between plates indicates that mutations arose spontaneously and randomly during growth. The mutation rate can be calculated using the Poisson distribution or the Lea-Coulson method of the median.
Stepwise Selection of Resistant Mutants (Serial Passage)
This method is used to mimic the gradual development of resistance under increasing antibiotic pressure.
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of Demeclocycline for the susceptible bacterial strain using the broth microdilution method.
-
Serial Passage:
-
Inoculate the bacterial strain into a series of tubes containing sub-inhibitory concentrations of Demeclocycline (e.g., 0.125x, 0.25x, 0.5x MIC).
-
After incubation, transfer an aliquot from the tube with the highest concentration of Demeclocycline that still shows growth to a new series of tubes with increasing concentrations of the antibiotic.
-
Repeat this process for a set number of passages or until a significant increase in MIC is observed.
-
-
MIC Monitoring: Determine the MIC of the bacterial population at regular intervals throughout the serial passage experiment.
-
Isolation and Characterization: Isolate single colonies from the resistant populations and characterize their resistance level (MIC) and the underlying genetic mutations.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standardized method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of Demeclocycline in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Demeclocycline in which no visible bacterial growth (turbidity) is observed.
Molecular Characterization of Resistant Mutants
Once resistant mutants are isolated, the genetic basis of their resistance needs to be determined.
-
PCR and DNA Sequencing: The genes known to be involved in tetracycline resistance (tet(A), tet(R), tet(M), tet(X)) and their regulatory regions are amplified by PCR and sequenced to identify mutations.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of resistance genes (e.g., tet(A), tet(M), tet(X)). The expression levels in the resistant mutants are compared to the susceptible parent strain to determine if resistance is due to gene upregulation.
Caption: Experimental workflow for studying spontaneous Demeclocycline resistance.
Conclusion and Future Directions
Spontaneous resistance to Demeclocycline is a multifaceted problem driven primarily by mutations affecting efflux pumps, ribosomal protection, and enzymatic inactivation. Understanding the frequency and molecular basis of these spontaneous events is critical for the development of strategies to circumvent resistance. This guide provides a framework for the systematic study of these mechanisms.
Future research should focus on:
-
Generating Demeclocycline-specific quantitative data: There is a clear need for studies that specifically quantify mutation frequencies and MIC shifts for Demeclocycline across a range of clinically relevant bacteria.
-
High-throughput screening for resistance mutations: Advanced sequencing and screening methods can accelerate the identification of novel resistance mutations.
-
Development of resistance inhibitors: A deeper understanding of the structure and function of resistance-conferring proteins can aid in the design of inhibitors that could be used in combination with Demeclocycline to restore its efficacy.
By employing the methodologies and understanding the principles outlined in this guide, the scientific community can better address the challenge of spontaneous antibiotic resistance and prolong the clinical utility of important drugs like Demeclocycline.
References
- 1. Low levels of tetracyclines select for a mutation that prevents the evolution of high-level resistance to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WikiGenes - [wikigenes.org]
- 3. Presence of Tetracycline Resistance Determinants and Susceptibility to Tigecycline and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in Animal Models Using Demeclocycline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is characterized by excessive release of antidiuretic hormone (ADH), leading to water retention and hyponatremia. Animal models are crucial for studying the pathophysiology of SIADH and for developing novel therapeutic agents. Demeclocycline, a tetracycline antibiotic, is known to induce a state of nephrogenic diabetes insipidus, effectively antagonizing the action of ADH at the renal collecting ducts. This property makes it a valuable tool for creating animal models that mimic certain aspects of SIADH for research purposes. These application notes provide detailed protocols for inducing an SIADH-like state in animal models and the subsequent application of demeclocycline to study its effects.
Mechanism of Action:
Demeclocycline's primary mechanism in this context is the induction of nephrogenic diabetes insipidus. It interferes with the intracellular signaling cascade that follows the binding of vasopressin (ADH) to its V2 receptor in the renal collecting duct principal cells. Specifically, demeclocycline has been shown to decrease the generation of cyclic AMP (cAMP) and reduce the abundance of adenylate cyclase 3 and 5/6.[1][2] This reduction in cAMP signaling leads to decreased gene transcription and abundance of aquaporin-2 (AQP2), the water channel responsible for water reabsorption.[1][2][3][4] The diminished presence of AQP2 in the apical membrane of collecting duct cells impairs water reabsorption, leading to increased urine output (polyuria) and a decrease in urine osmolality, thereby correcting the hyponatremia associated with SIADH.[1][2][4]
Quantitative Data Summary
The following tables summarize the physiological and molecular changes observed in a rat model of dDAVP-induced hyponatremia (an experimental model of SIADH) following treatment with demeclocycline.
Table 1: Physiological Parameters in a Rat Model of SIADH Treated with Demeclocycline
| Parameter | Control (dDAVP-induced SIADH) | Demeclocycline Treated | Reference |
| Plasma Sodium (mmol/L) | 123 ± 2 | 135 ± 2 | [1] |
| Plasma Osmolality (mOsm/kg H₂O) | 258 ± 4 | 283 ± 4 | [1] |
| Urine Volume (mL/24h) | 29 ± 2 | 51 ± 6 | [1] |
| Urine Osmolality (mOsm/kg H₂O) | 511 ± 66 | 268 ± 33 | [1] |
Table 2: Molecular Changes in the Kidney of a Rat Model of SIADH Treated with Demeclocycline
| Protein Abundance (Inner Medulla) | Control (dDAVP-induced SIADH) | Demeclocycline Treated | Reference |
| Aquaporin-2 (AQP2) | Reduced | Significantly Reduced | [1] |
| Phospho-AQP2 (Ser256) | Reduced | Significantly Reduced | [1] |
| Adenylate Cyclase 5/6 | Reduced | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: Induction of SIADH in a Rat Model via dDAVP Infusion
This protocol describes the induction of a hyponatremic state mimicking SIADH in rats using a continuous infusion of the vasopressin analog, desmopressin (dDAVP).
Materials:
-
Male Wistar rats (or other suitable strain)
-
Osmotic minipumps (e.g., Alzet)
-
Desmopressin (dDAVP)
-
Sterile saline (0.9% NaCl)
-
Liquid diet
-
Metabolic cages
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for minipump implantation
Procedure:
-
Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days before the experiment. Provide free access to a standard solid diet and water.
-
Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a constant rate (e.g., 5 ng/h). Dissolve dDAVP in sterile saline to the required concentration based on the pump's flow rate and the desired dosage.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the prepared osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Induction of Hyponatremia:
-
Following surgery, switch the rats to a liquid diet to ensure high fluid intake.
-
Monitor body weight, water intake, and urine output daily.
-
Collect urine samples for osmolality measurement.
-
Collect blood samples (e.g., via tail vein) at baseline and specified time points to measure plasma sodium and osmolality.
-
Hyponatremia and a state mimicking SIADH are typically established within 3-5 days.[1]
-
Protocol 2: Treatment of SIADH Model with Demeclocycline
This protocol outlines the administration of demeclocycline to the established SIADH rat model to reverse hyponatremia.
Materials:
-
SIADH rat model (from Protocol 1)
-
Demeclocycline hydrochloride
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Gavage needles or injection supplies
Procedure:
-
Demeclocycline Preparation: Prepare a solution or suspension of demeclocycline in the chosen vehicle at the desired concentration.
-
Administration:
-
Administer demeclocycline to the SIADH rats via daily intraperitoneal injection or oral gavage. A typical dose used in rat studies is 24 mg/kg body weight per day.[1]
-
A control group of SIADH rats should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Continue daily monitoring of body weight, water intake, and urine output.
-
Collect daily urine samples to measure volume and osmolality.
-
Collect blood samples at regular intervals to monitor plasma sodium and osmolality.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the treatment period, euthanize the animals.
-
Perfuse the kidneys and collect tissue from the cortex, outer medulla, and inner medulla.
-
Process the tissue for immunoblotting to analyze the protein abundance of AQP2, phospho-AQP2, and other proteins of interest in the vasopressin signaling pathway.
-
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Demeclocycline
Introduction
Demeclocycline is a tetracycline antibiotic used in the treatment of various bacterial infections.[1][2][3] Accurate and reliable quantification of demeclocycline in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[4][5][6][7] This application note provides a detailed protocol for the quantification of demeclocycline using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
The method described herein utilizes reversed-phase chromatography to separate demeclocycline from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidic aqueous buffer. The analyte is detected by its absorbance in the UV region. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of a demeclocycline reference standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been shown to be effective for demeclocycline analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1 M Potassium Dihydrogen Phosphate (pH 4.5) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Reagents and Standards
-
Demeclocycline Hydrochloride Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Preparation of Solutions
-
Mobile Phase: Dissolve 13.6 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The final mobile phase is prepared by mixing the acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Demeclocycline Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Pharmaceutical Formulations (Capsules/Tablets):
-
Weigh and finely powder the contents of not fewer than 20 capsules/tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of demeclocycline and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Biological Matrices (e.g., Plasma, Serum):
-
To 1 mL of plasma/serum, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | No interference from excipients or endogenous matrix components |
Mandatory Visualization
Caption: Experimental workflow for demeclocycline quantification by HPLC.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Demeclocycline - Wikipedia [en.wikipedia.org]
- 4. Quantitative analysis of demeclocycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Demeclocycline hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Validation of a high-performance liquid chromatographic method for the determination of doxycycline in turkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
Application of Demeclocycline in inhibiting collagenase activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, has demonstrated efficacy in inhibiting collagenase activity, a function independent of its antimicrobial properties. This characteristic positions Demeclocycline and other tetracyclines as potential therapeutic agents in conditions characterized by excessive collagen degradation, such as in periodontal disease and certain inflammatory conditions. The mechanism of inhibition is believed to involve the direct inhibition of enzyme activity. These notes provide an overview of the application of Demeclocycline in this context, including available data on related compounds and detailed protocols for experimental validation.
Mechanism of Action
Tetracyclines, including Demeclocycline, are known to inhibit matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components, including collagen. The inhibitory action is not a result of enzyme degradation but rather a direct effect on the enzyme's catalytic activity. While the precise molecular interactions for Demeclocycline are not fully elucidated, the proposed mechanism for tetracyclines involves the chelation of zinc and calcium ions that are essential for the catalytic activity of collagenases.
Quantitative Data on Tetracycline Inhibition
| Compound | Target | IC50 / Effective Concentration | Notes |
| Doxycycline | MMP-2 Expression (in human aortic smooth muscle cells) | 6.5 µg/mL | Inhibits the production of the enzyme.[1] |
| Doxycycline | Prolidase Activity & Collagen Biosynthesis | ~150 µg/mL | Affects collagen metabolism in human skin fibroblasts.[2] |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the inhibitory activity of Demeclocycline on collagenase. These are generalized methods that can be adapted based on the specific collagenase enzyme and available laboratory equipment.
Protocol 1: In Vitro Collagenase Activity Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of bacterial collagenase (e.g., from Clostridium histolyticum) activity by Demeclocycline.
Materials:
-
Collagenase (e.g., from Clostridium histolyticum)
-
Demeclocycline hydrochloride
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
Synthetic collagenase substrate (e.g., FALGPA - N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 345 nm
-
Appropriate solvent for Demeclocycline (e.g., sterile distilled water or DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Demeclocycline in the chosen solvent. Create a series of dilutions to test a range of concentrations.
-
Reconstitute the collagenase enzyme in Collagenase Assay Buffer to a working concentration (e.g., 0.35 U/mL).
-
Prepare the FALGPA substrate solution in Collagenase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Test Wells: 10 µL of Demeclocycline dilution and 10 µL of collagenase solution.
-
Enzyme Control Wells: 10 µL of solvent (used for Demeclocycline) and 10 µL of collagenase solution.
-
Inhibitor Control Wells (Optional): 10 µL of a known collagenase inhibitor (e.g., 1,10-Phenanthroline) and 10 µL of collagenase solution.
-
Blank Wells: 10 µL of solvent and 10 µL of Collagenase Assay Buffer.
-
-
Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing the FALGPA substrate.
-
Add 100 µL of the reaction mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 345 nm in a microplate reader at 37°C.
-
Take kinetic readings every 1-2 minutes for a total of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each Demeclocycline concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the Demeclocycline concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Conclusion
Demeclocycline, as part of the tetracycline family, presents a compelling case for the inhibition of collagenase activity, offering potential therapeutic applications beyond its antibiotic function. The provided protocols and data on related compounds serve as a robust starting point for researchers to further investigate and quantify the specific inhibitory effects of Demeclocycline on various collagenases. Such research is crucial for the development of novel treatments for diseases characterized by pathological collagen degradation.
References
- 1. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 2. Doxycycline-induced inhibition of prolidase activity in human skin fibroblasts and its involvement in impaired collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Screening Demeclocycline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, is known for its broad-spectrum antibacterial activity.[1] It functions by binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.[1][2] Beyond its antimicrobial properties, Demeclocycline has an off-label clinical use in treating the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) due to its inhibitory effect on the action of antidiuretic hormone (ADH) in the renal collecting tubules.[3] This effect is mediated by interference with the intracellular second messenger cascade that follows ADH binding to its receptor.[1]
The development of Demeclocycline derivatives is a promising avenue for creating new therapeutics with tailored properties, such as enhanced potency, reduced toxicity, or novel mechanisms of action. Screening these derivatives requires robust and relevant cell-based assays to evaluate both their desired therapeutic effects and potential off-target activities. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively screen Demeclocycline derivatives for their antibacterial efficacy and their effects on mammalian cells.
Structure-Activity Relationships of Tetracyclines
The tetracycline scaffold consists of a four-ring carbocyclic system. Modifications at various positions on this scaffold can significantly alter the biological activity of the resulting derivatives.[4][5] For instance, removal of the dimethylamino group at the C4 position has been shown to reduce antibacterial activity, a strategy that can be employed to develop derivatives with minimized antibiotic effects for non-antibiotic therapeutic applications.[6] Conversely, substitutions at the C7 and C9 positions of the D ring can enhance antibacterial potency.[4][5] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel Demeclocycline derivatives with desired pharmacological profiles.
Cell-Based Assays for Screening Demeclocycline Derivatives
A comprehensive screening cascade for Demeclocycline derivatives should include assays to assess both antibacterial activity and effects on mammalian cells. This allows for the identification of lead compounds with the desired therapeutic profile while flagging potential liabilities early in the drug discovery process.
Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and high-throughput-compatible method for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Demeclocycline derivatives and control antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Inoculate the colonies into a tube containing 3-5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Compound Preparation and Serial Dilution:
-
Prepare stock solutions of the Demeclocycline derivatives and control antibiotics in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a 2-fold serial dilution of the compounds in CAMHB. The final volume in each well should be 50 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Demeclocycline | S. aureus | 0.5 |
| Derivative A | S. aureus | 0.125 |
| Derivative B | S. aureus | 8 |
| Demeclocycline | E. coli | 2 |
| Derivative A | E. coli | 1 |
| Derivative B | E. coli | 32 |
Mammalian Cell Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or a relevant kidney cell line for nephrotoxicity studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Demeclocycline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Demeclocycline derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound | Cell Line | CC50 (µM) |
| Demeclocycline | HEK293 | >100 |
| Derivative A | HEK293 | 50 |
| Derivative B | HEK293 | >100 |
Screening for Effects on ADH Signaling: Aquaporin-2 (AQP2) Promoter Reporter Assay
Demeclocycline's effect on SIADH is linked to its ability to interfere with ADH signaling, leading to decreased expression of aquaporin-2 (AQP2) in the collecting duct cells. A luciferase reporter assay using the AQP2 promoter can be a powerful tool to screen for derivatives that modulate this pathway.
Experimental Protocol: AQP2 Promoter Luciferase Reporter Assay
Materials:
-
Mammalian kidney cell line (e.g., MDCK - Madin-Darby canine kidney cells, which are a good model for collecting duct cells)
-
AQP2 promoter-luciferase reporter plasmid (a plasmid containing the firefly luciferase gene under the control of the AQP2 promoter)[7][8]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Demeclocycline derivatives
-
Desmopressin (dDAVP), a synthetic analog of vasopressin, to stimulate the pathway
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed MDCK cells into a 96-well plate.
-
The next day, co-transfect the cells with the AQP2 promoter-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the Demeclocycline derivatives.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with dDAVP (e.g., 1-10 nM) to activate the vasopressin signaling pathway. Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the dDAVP-stimulated control.
-
Data Presentation:
| Compound | Concentration (µM) | Fold Inhibition of dDAVP-stimulated AQP2 Promoter Activity |
| Demeclocycline | 10 | 0.6 |
| Derivative A | 10 | 0.2 |
| Derivative B | 10 | 0.9 |
Visualizations of Workflows and Signaling Pathways
Caption: Experimental workflow for screening Demeclocycline derivatives.
Caption: Mechanism of bacterial protein synthesis inhibition.
Caption: ADH signaling pathway and point of inhibition.
References
- 1. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Demeclocycline - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Aquaporin-2 Promoter Is Synergistically Regulated by Nitric Oxide and Nuclear Factor of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Demeclocycline in Long-Term Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, is utilized in research not only for its antimicrobial properties but also for its effects on various cellular signaling pathways.[1] Its ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit is well-established.[2][3] However, in mammalian cells, it is known to have off-target effects, most notably its interference with the vasopressin (ADH) signaling pathway, which has led to its off-label use in treating the syndrome of inappropriate antidiuretic hormone (SIADH).[1][2][4]
These application notes provide detailed protocols for the use of demeclocycline in long-term cell culture experiments, focusing on establishing appropriate dosages, assessing cytotoxicity, and understanding its effects on key signaling pathways.
Data Presentation: Demeclocycline Dosage and Cytotoxicity
Establishing a proper, non-cytotoxic dosage is critical for long-term cell culture experiments. The concentration of demeclocycline can significantly impact cell viability and proliferation. The following tables summarize reported cytotoxic concentrations and provide a starting point for determining the optimal long-term dosage for your specific cell line. It is important to note that much of the detailed in vitro cytotoxicity data comes from studies on doxycycline, a closely related tetracycline. Researchers should use this data as a guide and perform specific dose-response studies for demeclocycline on their cell line of interest.
Table 1: Reported IC50 and Cytotoxic Concentrations of Demeclocycline and Related Tetracyclines
| Compound | Cell Line | Concentration | Effect | Citation |
| Demeclocycline | Murine Cortical Collecting Duct (mpkCCD) | 50 µM | Decreased AQP2 abundance with no decrease in cell viability. | [5] |
| Demeclocycline | Murine Cortical Collecting Duct (mpkCCD) | 100 µM | Loss of cell monolayer integrity. | [5] |
| Doxycycline | Human T-lymphoblastic Leukemia (CCRF-CEM) | 10 µM - 50 µM | Dose-dependent increase in caspase-3 activity. | |
| Doxycycline | LAM-related cells (ELT3) | ≥ 25 µg/ml | Decreased cell proliferation and increased apoptosis. | [6] |
| Doxycycline | Human Angiomyolipoma-derived cells | ≥ 25 µg/ml | Reduction in proliferation. | [6] |
| Doxycycline | Cutaneous T-cell Lymphoma (H9, HH, Hut78, MyLa) | Dose-dependent | Decreased viability after 4 days of treatment. | [7] |
| Doxycycline | L929 cells | 400 µg/mL | 89% reduction in cell viability. | [8] |
Table 2: General Recommendations for Long-Term Demeclocycline Concentration Ranges
| Application | Suggested Starting Concentration Range | Notes |
| Inhibition of AQP2 Expression | 10 - 50 µM | Based on studies in mpkCCD cells.[5] |
| General Long-Term Culture | 1 - 10 µM | A conservative starting range to minimize cytotoxicity. |
| Dose-Response Studies | 0.1 - 100 µM | A broad range to establish a cytotoxicity curve. |
Experimental Protocols
Preparation of Demeclocycline Stock Solution
Proper preparation and storage of demeclocycline stock solutions are crucial for experimental reproducibility.
Materials:
-
Demeclocycline hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
For a DMSO Stock Solution:
-
Dissolve demeclocycline hydrochloride in DMSO to a final concentration of 1-10 mg/mL. The solubility in DMSO is approximately 1 mg/ml.
-
Ensure the solid is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-blocking tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.
-
-
For a PBS Stock Solution:
Note: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Determining Optimal Long-Term Dosage
This protocol outlines a general workflow to determine the highest non-toxic concentration of demeclocycline for your specific cell line in a long-term experiment.
Part A: Initial Dose-Response (Cytotoxicity) Assay (e.g., MTT, WST-1)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Demeclocycline Treatment: Prepare a serial dilution of demeclocycline in your complete cell culture medium. A suggested range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest demeclocycline concentration) and an untreated control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of demeclocycline. Incubate for a period that reflects your intended long-term experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay such as MTT or WST-1 according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).
Part B: Long-Term Viability and Proliferation Assay
-
Concentration Selection: Based on the IC50 value from Part A, select a range of concentrations well below the IC50 (e.g., IC10, IC5, and lower) for your long-term experiment.
-
Extended Culture: Seed cells in larger format vessels (e.g., 6-well plates or T-25 flasks). Treat the cells with the selected low concentrations of demeclocycline.
-
Media Changes and Drug Replenishment: For long-term experiments, it is crucial to maintain a consistent concentration of the drug. The stability of tetracyclines in culture media at 37°C can be limited, with some sources recommending replenishment every 24-48 hours.[5] Therefore, change the media and re-add fresh demeclocycline every 1-2 days.
-
Monitoring Cell Health:
-
Morphology: Regularly observe the cells under a microscope for any changes in morphology, such as rounding, detachment, or the appearance of cellular debris.
-
Proliferation: At set time points (e.g., every 2 days for a week), trypsinize and count the cells using a hemocytometer or an automated cell counter to assess the effect on proliferation.
-
Viability: At the end of the long-term experiment, perform a viability assay (e.g., trypan blue exclusion or a fluorescence-based live/dead assay) to determine the percentage of viable cells.
-
-
Determining the Optimal Long-Term Dose: The optimal long-term dose will be the highest concentration that does not significantly affect cell viability or proliferation and does not cause adverse morphological changes over the desired experimental duration.
Signaling Pathways and Visualizations
Demeclocycline has been shown to modulate several signaling pathways in mammalian cells. The following diagrams, created using the DOT language, illustrate some of these interactions.
Inhibition of the Vasopressin-cAMP-Aquaporin 2 Pathway
Demeclocycline is known to interfere with the antidiuretic hormone (vasopressin) signaling cascade in the kidney's collecting duct cells. This is its primary mechanism of action in the treatment of SIADH.[9] It reduces the expression of adenylate cyclase, leading to decreased cAMP production and subsequently reduced transcription and membrane insertion of Aquaporin 2 (AQP2) water channels.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug | Definition, Types, Interactions, Abuse, & Facts | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Radiolabeling of Demeclocycline for Ribosomal Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved through its binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. Understanding the kinetics and affinity of this binding is crucial for the development of new antibiotics and for studying mechanisms of antibiotic resistance. Radiolabeled Demeclocycline is an invaluable tool for such investigations, enabling precise quantification of its interaction with the ribosomal target.
These application notes provide a detailed protocol for the radiolabeling of Demeclocycline and its use in ribosomal binding studies. The protocols cover the preparation of bacterial ribosomes, the radiolabeling of Demeclocycline (via a recommended custom synthesis), and the execution of saturation and competition binding assays to determine key binding parameters such as the dissociation constant (Kd), the maximum binding capacity (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.
Radiolabeling of Demeclocycline
The introduction of a radiolabel into a complex molecule like Demeclocycline requires specialized synthetic chemistry. Late-stage radiolabeling, where the radioisotope is introduced in the final steps of the synthesis, is the preferred method to maximize specific activity and minimize the handling of radioactive intermediates. Tritium (³H) is the recommended isotope for these binding studies due to its high specific activity, which is ideal for receptor-ligand binding assays.
2.1. Recommended Protocol: Custom Synthesis of [³H]-Demeclocycline
Due to the complexity of the synthesis and the requirement for specialized facilities for handling radioactivity, it is highly recommended to outsource the synthesis of [³H]-Demeclocycline to a reputable custom radiosynthesis service. The general approach for such a synthesis would likely involve a late-stage tritiation reaction.
General Synthetic Approach:
A potential strategy for the synthesis of [³H]-Demeclocycline is catalytic tritium dehalogenation. This would involve the synthesis of a halogenated precursor of Demeclocycline, followed by the replacement of the halogen atom with tritium gas (³H₂) in the presence of a palladium catalyst.
Key Steps in Custom Synthesis:
-
Precursor Synthesis: Synthesis of a suitable halogenated (e.g., bromo- or iodo-) Demeclocycline precursor. The position of the halogen should be carefully chosen to ensure it does not interfere with the molecule's binding to the ribosome.
-
Catalytic Tritiation: The precursor is subjected to catalytic reduction with high-purity tritium gas in the presence of a catalyst (e.g., palladium on carbon).
-
Purification: The crude radiolabeled product is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any unreacted precursor and radiochemical impurities.
-
Quality Control: The final product is analyzed to determine its radiochemical purity (by HPLC), specific activity (by liquid scintillation counting and mass spectrometry), and chemical identity (by co-elution with an authentic Demeclocycline standard).
2.2. Data Presentation: Properties of [³H]-Demeclocycline
The following table summarizes the expected properties of the custom-synthesized [³H]-Demeclocycline.
| Parameter | Typical Value |
| Radiochemical Purity | > 98% |
| Specific Activity | 15 - 30 Ci/mmol |
| Storage | Store at -20°C or below in a solution containing a radical scavenger (e.g., ethanol) to minimize radiolysis. |
Experimental Protocols: Ribosomal Binding Assays
The following protocols describe the preparation of bacterial ribosomes and the execution of saturation and competition binding assays using [³H]-Demeclocycline.
3.1. Preparation of Bacterial 70S Ribosomes from E. coli
This protocol describes the isolation of crude 70S ribosomes from a suitable E. coli strain (e.g., MRE600, which is RNase I deficient).
Materials:
-
E. coli cell paste
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
DNase I (RNase-free)
-
High-Salt Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Ribosome Storage Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH₄Cl, 6 mM Mg(OAc)₂, 6 mM β-mercaptoethanol
-
Ultracentrifuge and appropriate rotors
Protocol:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Add DNase I to the lysate and incubate on ice to digest the DNA.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Pellet the ribosomes from the supernatant by ultracentrifugation.
-
Resuspend the ribosomal pellet in High-Salt Wash Buffer and incubate on ice to remove associated proteins.
-
Pellet the ribosomes again by ultracentrifugation.
-
Repeat the high-salt wash step.
-
Resuspend the final ribosomal pellet in Ribosome Storage Buffer.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol of 70S ribosomes).
-
Aliquot and store the ribosomes at -80°C.
3.2. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-Demeclocycline on the 70S ribosome.
Materials:
-
[³H]-Demeclocycline
-
Unlabeled Demeclocycline
-
Prepared 70S ribosomes
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Liquid scintillation cocktail and counter
Protocol:
-
Set up a series of tubes containing a fixed concentration of 70S ribosomes (e.g., 50 nM) in Binding Buffer.
-
Add increasing concentrations of [³H]-Demeclocycline (e.g., 0.1 nM to 100 nM) to the tubes.
-
For each concentration of [³H]-Demeclocycline, prepare a parallel set of tubes for determining non-specific binding. To these tubes, add a high concentration of unlabeled Demeclocycline (e.g., 100 µM) in addition to the [³H]-Demeclocycline.
-
Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Binding Buffer.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]-Demeclocycline.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
3.3. Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds that compete with [³H]-Demeclocycline for binding to the ribosome.
Protocol:
-
Set up a series of tubes containing a fixed concentration of 70S ribosomes and a fixed concentration of [³H]-Demeclocycline (typically at a concentration close to its Kd) in Binding Buffer.
-
Add increasing concentrations of the unlabeled competitor compound to the tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Demeclocycline).
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding of [³H]-Demeclocycline as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-Demeclocycline used and Kd is its dissociation constant determined from the saturation binding assay.
Data Presentation: Representative Binding Data
The following tables present representative quantitative data that could be obtained from the binding assays described above.
Table 1: Saturation Binding of [³H]-Demeclocycline to E. coli 70S Ribosomes
| Parameter | Value | Reference |
| Kd (Dissociation Constant) | ~0.5 µM | Based on a reported binding constant of 2 x 10⁶ M⁻¹ for tetracycline.[1] |
| Bmax (Maximum Binding Capacity) | ~1-2 sites/ribosome | Estimated based on published literature. |
Table 2: Competition Binding of Unlabeled Tetracyclines against [³H]-Tetracycline Binding to E. coli 70S Ribosomes
| Compound | IC₅₀ (µM) |
| Minocycline | 1.63 ± 0.01 |
| Omadacycline | 1.96 ± 0.01 |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for radiolabeling Demeclocycline and performing ribosomal binding studies.
Diagram 2: Demeclocycline Signaling Pathway
Caption: Mechanism of action of Demeclocycline in inhibiting bacterial protein synthesis.
References
Demeclocycline: A Versatile Fluorescent Probe for Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline class of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool for a range of microscopy applications. Its ability to bind to specific cellular targets, particularly the bacterial ribosome, and its affinity for mineralized tissues, allows for the visualization and study of various biological processes. This document provides detailed application notes and experimental protocols for the use of demeclocycline as a fluorescent probe in bacteriology, cell biology, and bone histology.
Fluorescent Properties of Demeclocycline
The fluorescence of demeclocycline is influenced by its local environment, including solvent polarity, pH, and binding to macromolecules or mineralized structures. Upon binding to its targets, such as the bacterial 30S ribosomal subunit, its fluorescence is often enhanced, providing a mechanism for specific labeling.
Quantitative Data
The photophysical properties of demeclocycline are summarized in the table below. These values are essential for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs) | ~372 nm | Methanol | [1] |
| ~345 nm | Aqueous Solution (pH 7) | [1] | |
| Emission Maximum (λ_em) | ~520 nm | Methanol | [1] |
| ~530-540 nm | Aqueous Solution (pH 7) | [1] | |
| Molar Extinction Coefficient (ε) | ~13,880 M⁻¹cm⁻¹ at 372 nm | Methanol | [1] |
| Fluorescence Quantum Yield (Φ_F) | Higher in organic solvents, decreases in aqueous solutions. Specific value is solvent and pH dependent. | Varies | [1] |
Mechanism of Action as a Fluorescent Probe
Demeclocycline's primary mode of action as an antibiotic is the inhibition of protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit in bacteria.[2] This binding event restricts the accommodation of aminoacyl-tRNA at the A site. The change in the microenvironment upon binding to the ribosome leads to an enhancement of demeclocycline's fluorescence, allowing for the specific visualization of this interaction.
Experimental Protocols
The following protocols provide detailed methodologies for using demeclocycline as a fluorescent probe in various applications.
Protocol 1: Staining of Bacteria for Fluorescence Microscopy
This protocol outlines the procedure for labeling bacteria with demeclocycline to visualize their distribution and localization.
Materials:
-
Demeclocycline hydrochloride stock solution (1 mg/mL in sterile water or ethanol, stored at -20°C, protected from light)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for fixed-cell imaging
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid broth.
-
Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 5 minutes) to pellet the cells.
-
Washing: Discard the supernatant and gently resuspend the bacterial pellet in PBS. Repeat the centrifugation and resuspension steps twice to wash the cells.
-
Staining:
-
Live-Cell Imaging: Resuspend the washed bacterial pellet in PBS containing demeclocycline at a final concentration of 5-20 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.
-
Fixed-Cell Imaging: Resuspend the washed bacterial pellet in PBS. Fix the bacteria by adding an equal volume of 4% paraformaldehyde and incubating for 20 minutes at room temperature. Wash the fixed cells twice with PBS. Resuspend the fixed cells in PBS containing demeclocycline (5-20 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
-
Slide Preparation:
-
Place a small drop (5-10 µL) of the stained bacterial suspension onto a clean microscope slide.
-
Allow the drop to air dry or gently heat-fix by passing the slide briefly through a flame (for fixed cells).
-
Add a drop of mounting medium and place a coverslip over the sample.
-
-
Microscopy:
-
Image the specimen using a fluorescence microscope.
-
Use an excitation wavelength around 350-400 nm and collect the emission between 500-550 nm. A standard DAPI or a broad-spectrum blue excitation filter set is often suitable.
-
Protocol 2: Live-Cell Imaging of Eukaryotic Cells
This protocol is for observing the uptake and intracellular distribution of demeclocycline in live eukaryotic cells.
Materials:
-
Demeclocycline hydrochloride stock solution (1 mg/mL in sterile water or ethanol)
-
Eukaryotic cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate eukaryotic cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Preparation for Imaging:
-
Remove the complete culture medium.
-
Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
-
Staining:
-
Add pre-warmed live-cell imaging buffer containing demeclocycline to the cells. A final concentration of 1-10 µg/mL is a good starting point.
-
Incubate the cells in the imaging incubator for 30-60 minutes.
-
-
Imaging:
-
Mount the imaging dish on the microscope stage within the environmental chamber.
-
Use an excitation wavelength of approximately 350-400 nm and an emission collection window of 500-550 nm.
-
Acquire images over time to observe the dynamics of demeclocycline uptake and localization.
-
Protocol 3: Fluorescence Labeling of Undemineralized Bone Sections
This protocol is for labeling areas of active bone mineralization in vivo or for staining undecalcified bone sections.
Materials:
-
Demeclocycline hydrochloride (for in vivo labeling) or staining solution (for in vitro staining)
-
Undemineralized bone sections embedded in resin (e.g., PMMA)
-
Grinding and polishing equipment for bone sections
-
Mounting medium suitable for fluorescence microscopy
-
Fluorescence microscope with a UV or violet excitation source
Procedure for In Vivo Labeling:
-
Administration: Administer demeclocycline to the animal model at a dose of 25-30 mg/kg body weight via intraperitoneal injection or oral gavage. The timing of administration before tissue harvesting will depend on the experimental design and the rate of bone turnover.
-
Tissue Processing: After the desired labeling period, sacrifice the animal and harvest the bone tissue.
-
Embedding: Fix the bone tissue and embed in a suitable resin (e.g., methyl methacrylate) without decalcification.
-
Sectioning and Mounting: Cut thick sections (50-100 µm) using a microtome suitable for hard tissues. Mount the sections on microscope slides.
Procedure for In Vitro Staining:
-
Section Preparation: Prepare undecalcified bone sections as described above.
-
Staining Solution: Prepare a demeclocycline solution of 0.1-0.5% (w/v) in 70% ethanol.
-
Staining: Immerse the bone sections in the demeclocycline staining solution for 1-2 hours at room temperature in the dark.
-
Washing: Rinse the sections thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.
-
Mounting: Air dry the sections and mount with a non-fluorescent mounting medium.
Microscopy for Bone Sections:
-
Use a fluorescence microscope equipped with a UV or violet excitation filter (e.g., 365 nm or 405 nm).
-
Collect the yellow-green fluorescence emitted by the demeclocycline incorporated into the mineralized matrix.
Concluding Remarks
Demeclocycline offers a convenient and effective method for fluorescently labeling specific targets in a variety of biological samples. Its utility in studying bacterial processes, live-cell dynamics, and bone mineralization makes it a valuable probe for researchers in numerous fields. The protocols provided here serve as a starting point, and optimization of staining concentrations and incubation times may be necessary for specific cell types and experimental conditions. Proper handling and storage, particularly protection from light, are crucial to maintain the fluorescent properties of demeclocycline.
References
Troubleshooting & Optimization
Troubleshooting Demeclocycline Instability in Aqueous Solutions: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing the stability of demeclocycline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My demeclocycline solution appears to be degrading. What are the primary factors that influence its stability in aqueous solutions?
A1: The stability of demeclocycline in aqueous solutions is primarily influenced by three main factors: pH, exposure to light, and temperature. Demeclocycline is a member of the tetracycline class of antibiotics, which are known to be susceptible to degradation under certain conditions.
Q2: What is the optimal pH for maintaining the stability of a demeclocycline solution?
A2: Demeclocycline is more stable in acidic conditions.[1] Studies have shown that its photodegradation is lowest at a pH of 4.5 in a citrate buffer.[1] In contrast, tetracyclines, in general, are susceptible to degradation in alkaline solutions.
Q3: My experiment requires me to work with demeclocycline solutions for an extended period. How can I protect it from light-induced degradation?
A3: Demeclocycline is susceptible to photodegradation when exposed to fluorescent light.[1] To minimize this, it is crucial to protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil, which provides greater photoprotection.[1]
Q4: Can I store my prepared demeclocycline solution? If so, at what temperature and for how long?
A4: For short-term storage, it is recommended to keep aqueous solutions of demeclocycline at low temperatures. In one study, no loss of demeclocycline was observed after 48 hours of storage at 4°C.[1] However, losses ranging from 4% to 13% were noted after 72 hours at 4°C.[1] At 25°C, no loss was observed after 24 hours, but losses of 0% to 18% were seen after 48 hours.[1] Therefore, for periods longer than a day, it is advisable to prepare fresh solutions. For long-term storage, demeclocycline as a crystalline solid is stable for at least four years at -20°C.[2][3]
Q5: I've noticed a change in the color of my demeclocycline solution. What could this indicate?
A5: A change in color, such as darkening, can be an indication of degradation.[1] This is often observed when the solution is exposed to high temperatures or prolonged light. It is recommended to discard any solution that shows a visible change in color.
Q6: Are there any known degradation products of demeclocycline that I should be aware of?
A6: While specific degradation products of demeclocycline are not extensively detailed in the provided search results, tetracyclines, in general, can undergo epimerization and dehydration reactions, especially in acidic conditions, leading to the formation of inactive epimers and anhydrotetracyclines. Under alkaline conditions, they can form isotetracycline derivatives.
Data on Demeclocycline Stability
The following tables summarize the stability of demeclocycline under various conditions.
Table 1: Effect of Temperature on Demeclocycline Stability in Raw Milk (Fortified with 50 ppb)
| Temperature (°C) | Duration (hours) | Percentage Loss |
| 4 | 48 | 0%[1] |
| 4 | 72 | 4% - 13%[1] |
| 25 | 24 | 0%[1] |
| 25 | 48 | 0% - 18%[1] |
Table 2: Photostability of Demeclocycline Hydrochloride in Buffer Solutions
| Condition | Observation |
| Light Source | Fluorescent Light[1] |
| Kinetics | First-order kinetics[1] |
| Optimal pH | More stable in acidic pH; lowest photodegradation at pH 4.5 (citrate buffer)[1] |
| Ionic Strength | Did not affect photolysis[1] |
| Photostabilizer | Reduced glutathione was the most effective photostabilizer[1] |
| Solvents | 50% propylene glycol or 50% polyethylene glycol 400 did not have a photostabilizing effect[1] |
| Protection | Aluminum foil-covered vials provided greater protection than clear or amber glass[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Demeclocycline Aqueous Solution
This protocol outlines the steps for preparing a demeclocycline solution and storing it to minimize degradation.
-
Materials:
-
Demeclocycline hydrochloride powder
-
Sterile, purified water or an appropriate buffer (e.g., citrate buffer, pH 4.5)
-
Sterile, amber glass vials or clear glass vials with aluminum foil
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile filters (if sterile solution is required)
-
-
Procedure:
-
Weigh the desired amount of demeclocycline hydrochloride powder.
-
In a suitable container, add the powder to the desired volume of water or buffer.
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
If necessary, adjust the pH of the solution to the desired level (e.g., pH 4.5 for enhanced stability) using a pH meter and appropriate acid/base solutions.
-
If a sterile solution is required, filter the solution through a sterile 0.22 µm filter into a sterile, light-protected container.
-
Store the solution at 4°C and protect it from light.
-
It is recommended to use the solution within 24-48 hours of preparation.
-
Protocol 2: Assessing the Photostability of a Demeclocycline Solution
This protocol provides a method to evaluate the stability of a demeclocycline solution upon exposure to light.
-
Materials:
-
Prepared demeclocycline solution
-
Clear and amber glass vials (or clear vials wrapped in aluminum foil)
-
A controlled light source (e.g., fluorescent light chamber with a defined lux level)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC analysis
-
-
Procedure:
-
Divide the prepared demeclocycline solution into two sets of vials: one set in clear glass vials (exposed group) and the other in amber glass vials or foil-wrapped vials (protected group).
-
Place both sets of vials under the controlled light source.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of demeclocycline in each aliquot using a validated HPLC method.
-
Compare the concentration of demeclocycline in the exposed group to the protected group at each time point to determine the extent of photodegradation.
-
The degradation can be modeled using first-order kinetics to determine the degradation rate constant.
-
Visual Guides
Caption: Factors leading to demeclocycline degradation.
Caption: Troubleshooting workflow for demeclocycline instability.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Minimizing Demeclocycline Phototoxicity in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice to manage and minimize Demeclocycline-induced phototoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Demeclocycline phototoxicity?
Demeclocycline phototoxicity is a non-immune, chemically induced skin irritation that occurs when the drug absorbs light energy.[1][2] Demeclocycline is a "photoactive" compound, meaning upon absorbing light, it undergoes molecular changes that result in cellular toxicity.[2] The mechanism involves the drug absorbing photons, leading to an excited state. This energy is then transferred, often to oxygen, creating reactive oxygen species (ROS) that damage cellular structures like membranes and DNA.[3] Clinically, this manifests as an exaggerated sunburn reaction, including redness, edema, and a burning sensation on light-exposed areas.[1][4][5]
Q2: Which wavelengths of light are responsible for Demeclocycline phototoxicity?
The primary wavelength range responsible for inducing phototoxic reactions is Ultraviolet A (UVA), which spans 320-400 nm.[1][3] Most drug-induced photosensitivity reactions are caused by this range.[6] While some experimental setups may use light sources that also emit a small amount of UVB, UVA is the critical component for activating Demeclocycline.[7] Because standard window glass filters UVB but not UVA, these reactions can occur even indoors.[4]
Q3: How can I prevent phototoxicity in my in vitro (cell culture) experiments?
Minimizing light exposure is critical. All procedures following the addition of Demeclocycline to the cultures should be performed under low-light or red-light conditions. Culture plates should be shielded from ambient light using aluminum foil or opaque containers. When light exposure is necessary for the experimental protocol, ensure it is controlled and consistent across all plates.
Q4: What are the standard in vitro assays to measure Demeclocycline phototoxicity?
The two most common in vitro methods are:
-
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432): This is the industry-standard assay.[1][2][8] It uses murine fibroblasts (3T3 cells) and compares the drug's cytotoxicity in the presence and absence of a non-cytotoxic dose of UVA light.[1][7] A substance is identified as phototoxic if its toxicity is significantly increased following light exposure.
-
Photohemolysis Test: This assay uses red blood cells to measure hemolysis (the rupture of red blood cells) caused by the combination of a test chemical and UVA irradiation.[3] Cellular membranes are highly vulnerable to ROS, making this a useful model for assessing membrane damage.[3]
Q5: How can phototoxicity be minimized in animal studies?
The most effective strategy is the application of a broad-spectrum sunscreen that effectively blocks UVA radiation.[6][8] Sunscreens containing agents like 4-Aminobenzoic Acid have been shown to be protective in animal models.[8] Additionally, controlling the intensity and duration of light exposure in the animal's environment is a crucial preventative measure.
Q6: Are there chemical agents or compounds that can mitigate Demeclocycline's phototoxic effects?
Besides physical sunscreens, the use of antioxidants could theoretically be beneficial. Since the damage mechanism involves reactive oxygen species (ROS), antioxidants that neutralize these species may reduce the overall phototoxic effect. However, specific studies validating the efficacy of particular antioxidants for Demeclocycline phototoxicity in experimental settings require further investigation.
Q7: What are the most critical parameters to control in a phototoxicity experiment?
The reaction is dose-dependent on both the drug and the light.[5] Therefore, the three most critical parameters to precisely control are:
-
Drug Concentration: Use a range of concentrations to establish a dose-response curve.
-
Light Wavelength: Use a filtered light source that primarily emits in the UVA range (320-400 nm).
-
Light Dose (Irradiance x Time): The total energy delivered to the sample (measured in J/cm²) must be consistent. A calibrated radiometer is essential for this. For the 3T3 NRU assay, a standard UVA dose is 5 J/cm².[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death in dark control (-UVA) plates. | The Demeclocycline concentration is high enough to cause direct cytotoxicity, independent of light. | Perform a preliminary cytotoxicity test without light to determine the maximum non-cytotoxic concentration. Use this or lower concentrations for the phototoxicity assay. |
| Inconsistent or no phototoxicity observed in irradiated (+UVA) plates. | 1. Insufficient Light Dose: The UVA dose was too low to induce a phototoxic reaction. 2. Incorrect Wavelength: The light source is not emitting in the UVA spectrum. | 1. Calibrate your light source with a radiometer to ensure the correct dose is delivered (e.g., 5 J/cm² for 3T3 NRU). Adjust exposure time accordingly. 2. Check the specifications and emission spectrum of your lamp and filters. |
| High variability between replicate wells or plates. | 1. Uneven Light Exposure: Parts of the plate received a different light dose. 2. Temperature Fluctuation: The lamp generated heat, affecting cell viability. | 1. Ensure the light source provides uniform irradiance across the entire plate. 2. Use a heat-absorbing filter and ensure adequate ventilation to maintain a constant temperature during irradiation. |
| Precipitation of Demeclocycline in culture medium. | The drug concentration exceeds its solubility limit in the experimental buffer or medium. | Check the solubility of Demeclocycline in your specific medium. If needed, use a co-solvent (ensuring the solvent itself is non-toxic and non-phototoxic at the final concentration). |
Data Presentation
Table 1: Summary of Quantitative Parameters for Demeclocycline Phototoxicity Experiments
| Experimental Model | Parameter | Value | Reference |
| In Vitro Photohemolysis | Demeclocycline Concentration | 50 µg/mL | [3] |
| UVA Dose | 72 J/cm² | [3] | |
| Endpoint | 88% Hemolysis | [3] | |
| In Vitro 3T3 NRU Assay | Recommended UVA Dose | 5 J/cm² | [3] |
| Endpoint | Comparison of IC50 values (+/- UVA) | [3] | |
| Human Volunteer Study | Demeclocycline Oral Dose | 0.3 g, twice daily for 3 days | [7] |
| Light Source | Fluorescent tubes (mainly UVA) | [7] | |
| Human Photopatch Testing | Diagnostic UVA Dose | 5-10 J/cm² |
Experimental Protocols
Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD TG 432)
This protocol assesses photocytotoxicity by comparing the cytotoxicity of Demeclocycline in the presence and absence of UVA light.
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at a density that achieves approximately 80-90% confluency after 24 hours.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Preparation of Drug Solutions: Prepare a range of Demeclocycline concentrations in a suitable buffer or culture medium. Also, prepare a solvent control.
-
Treatment: Remove the culture medium and wash the cells. Add the prepared Demeclocycline solutions and controls to the respective wells of both plates.
-
Pre-incubation: Incubate both plates for 60 minutes at 37°C, 5% CO₂.
-
Irradiation:
-
Plate A (-UVA / Dark Control): Keep this plate in a dark container at room temperature for the duration of the irradiation step.
-
Plate B (+UVA / Irradiated): Expose this plate to a calibrated UVA light source to deliver a total dose of 5 J/cm².[3]
-
-
Post-Treatment: Remove the drug solutions from both plates, wash the cells with buffer, and add fresh culture medium.
-
Post-Incubation: Incubate both plates for another 18-24 hours at 37°C, 5% CO₂.
-
Viability Assessment (Neutral Red Uptake):
-
Incubate cells with a medium containing Neutral Red dye for ~3 hours.
-
Wash the cells and then add a Neutral Red destain solution (e.g., ethanol/acetic acid).
-
Read the optical density on a spectrophotometer at 540 nm.
-
-
Data Analysis: Calculate the IC₅₀ values for both the -UVA and +UVA plates. Determine the Photo-Irritation Factor (PIF) by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA). A PIF score ≥ 5 indicates phototoxic potential.
Protocol 2: In Vitro Photohemolysis Assay
This protocol measures red blood cell lysis as an endpoint for membrane damage.
-
Blood Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times in a saline buffer (e.g., PBS) via centrifugation until the supernatant is clear. Resuspend to a final concentration of 2-5%.
-
Treatment: In tubes, mix the RBC suspension with various concentrations of Demeclocycline (e.g., up to 50 µg/mL).[3] Include a drug-free control. Prepare two sets of tubes.
-
Incubation: Incubate all tubes for 60 minutes at room temperature, protected from light.
-
Irradiation:
-
Set A (-UVA): Keep in the dark.
-
Set B (+UVA): Expose to a calibrated UVA source to deliver the target dose (e.g., 72 J/cm²).[3]
-
-
Post-Incubation: Incubate all tubes in the dark for 2 hours at room temperature, followed by 1 hour at 37°C.[3]
-
Centrifugation: Centrifuge all tubes to pellet the intact RBCs.
-
Hemolysis Measurement: Transfer the supernatant to a new plate or cuvettes. Measure the amount of released hemoglobin by reading the absorbance at 540 nm. A 100% lysis control (RBCs in distilled water) should be used for normalization.
-
Data Analysis: Calculate the percentage of hemolysis for each condition relative to the 100% lysis control.
Mandatory Visualizations
References
- 1. Phototoxicity - Wikipedia [en.wikipedia.org]
- 2. laboratuar.com [laboratuar.com]
- 3. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. eurolab.net [eurolab.net]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Enhancing Demeclocycline Solubility for In Vivo Research
Welcome to the technical support center for improving the solubility of Demeclocycline for in vivo studies. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most soluble form of Demeclocycline for research purposes?
A1: Demeclocycline is available as a hydrochloride salt, which is the preferred formulation for pharmaceutical and research applications.[1][2][3] This salt form takes advantage of the basic dimethylamino group, which protonates and readily forms a salt in hydrochloric acid solutions, enhancing its aqueous solubility.[1][2][3]
Q2: What are the general solubility characteristics of Demeclocycline Hydrochloride?
A2: Demeclocycline hydrochloride is a yellow, crystalline powder.[2][4] It is generally described as soluble or sparingly soluble in water.[2][5] It is slightly soluble in ethanol and very slightly soluble in acetone.[5] For practical purposes, it is considered insoluble in chloroform.[4] It also dissolves in solutions of alkali hydroxides and carbonates.[4][5]
Q3: What solvents can be used to prepare a stock solution of Demeclocycline?
A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be used.[1][6] The solubility in these solvents is approximately 1 mg/mL and 1.4 mg/mL, respectively.[6] It's crucial to purge these solvents with an inert gas.[6] For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is insignificant.[6]
Q4: How stable are aqueous solutions of Demeclocycline?
A4: Aqueous solutions of Demeclocycline are not recommended for long-term storage. It is best practice to prepare these solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6] The drug is more stable in acidic pH conditions.[4]
Troubleshooting Guide
Q5: I'm having trouble dissolving Demeclocycline Hydrochloride in water. The reported solubility values seem inconsistent. Why is this?
A5: There can be some variability in the reported aqueous solubility of Demeclocycline hydrochloride. For instance, some sources state a solubility of around 11.1 mg/mL (1 g in 90 mL), while others report values closer to 1.5 mg/mL.[4] This discrepancy can arise from differences in the experimental conditions such as temperature, pH, and the presence of other ions. The pH of a 1% solution (10 mg/mL) can be around 4.8, while other measurements place it between 2.0 and 3.0.[4][5] This highlights the pH-dependent nature of its solubility. If you are experiencing difficulty, consider adjusting the pH of your solution to the acidic range (pH 2-3) to improve solubility.
Q6: My Demeclocycline solution is forming a precipitate after I add it to my buffer. What could be the cause?
A6: Precipitation is a common issue and can be caused by a few factors:
-
Metal Ion Chelation: Tetracyclines, including Demeclocycline, are known to chelate divalent and trivalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). If your buffer (like some formulations of PBS) contains these ions, they can form insoluble complexes with Demeclocycline, leading to precipitation. Using a buffer with low metal-binding potential or preparing your buffer with metal-free water can mitigate this.
-
pH Shift: If dissolving Demeclocycline in an acidic solution and then diluting it into a neutral or alkaline buffer, the change in pH can cause the drug to precipitate out of solution as it becomes less soluble at higher pH values.
-
Solvent Effects: When diluting a stock solution made in an organic solvent (like DMSO) into an aqueous buffer, the drug may precipitate if its solubility in the final aqueous solution is exceeded. Ensure the final concentration of the organic solvent is low and the drug concentration is within its aqueous solubility limit.
Q7: I'm preparing a formulation for in vivo injection and I'm seeing precipitation. What can I do?
A7: For in vivo formulations, maintaining solubility is critical. If you observe precipitation when preparing a co-solvent formulation (such as the one described in the protocols below), you can use heat and/or sonication to aid in the dissolution process.[7] Gentle warming in a water bath and brief periods of sonication can help to get the drug into solution. However, always visually inspect the solution for any remaining precipitate before administration.
Q8: Can I autoclave my Demeclocycline solution to sterilize it?
A8: It is generally not recommended to autoclave solutions containing tetracyclines. The heat can lead to degradation of the compound. For sterilization, it is preferable to use sterile filtration through a 0.22 µm filter.
Quantitative Solubility Data
The solubility of Demeclocycline Hydrochloride can vary based on the solvent and the pH of the medium. The following table summarizes available quantitative data.
| Solvent/Medium | pH | Temperature | Solubility | Reference |
| Water | ~2.5 (for a 1 in 100 solution) | Not Specified | 1 g in ~90 mL (~11.1 mg/mL) | [4] |
| Water | Not Specified | 21°C | 1520 mg/L (1.52 mg/mL) | [4] |
| Ethanol (96%) | Not Specified | Not Specified | 1 g in ~980 mL (~1.02 mg/mL) | [4] |
| DMSO | Not Specified | Not Specified | ~1 mg/mL | [6] |
| Dimethylformamide (DMF) | Not Specified | Not Specified | ~1.4 mg/mL | [6] |
| PBS | 7.2 | Not Specified | ~3.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Demeclocycline Formulation for In Vivo Injection
This protocol is adapted from a common vehicle for poorly soluble compounds for in vivo use.
Materials:
-
Demeclocycline Hydrochloride powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Sonicator or water bath (optional)
Procedure:
-
Weigh the required amount of Demeclocycline Hydrochloride powder.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[7]
-
Add the solvents sequentially to a sterile tube. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Add the Demeclocycline powder to the vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously.
-
If precipitation or incomplete dissolution occurs, gently warm the solution in a water bath or sonicate for short intervals until the solution is clear.[7]
-
Visually inspect the final solution to ensure there is no precipitate before administration.
-
This solution should be prepared fresh before each experiment.
Protocol 2: General Workflow for Solubility Enhancement
This protocol outlines a general approach for researchers facing solubility challenges with compounds like Demeclocycline.
Steps:
-
Characterize Baseline Solubility: Determine the solubility of Demeclocycline in water and common buffers (e.g., PBS) at the desired pH for your experiment.
-
Select Solubilization Strategy: Based on the compound's properties and your experimental needs, choose a suitable method:
-
pH Adjustment: Test solubility in a range of acidic buffers.
-
Co-solvents: Evaluate solubility in mixtures of water/buffer with biocompatible solvents like DMSO, ethanol, or propylene glycol.
-
Complexation: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance solubility.
-
-
Formulation and Optimization: Prepare small-scale test formulations using the chosen strategy. Optimize the ratios of excipients to maximize drug solubility while minimizing potential toxicity.
-
In Vitro Testing: Before proceeding to in vivo studies, assess the stability of your formulation under physiological conditions (e.g., temperature, pH).
-
In Vivo Administration: Based on the successful formulation, proceed with your animal studies, ensuring the vehicle is well-tolerated and does not interfere with the experimental outcomes.
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Protein Synthesis
Demeclocycline, like other tetracycline antibiotics, inhibits bacterial protein synthesis. It binds primarily to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Induction of Nephrogenic Diabetes Insipidus (NDI)
Demeclocycline is known to induce a state of nephrogenic diabetes insipidus by interfering with the action of antidiuretic hormone (ADH) in the kidney's collecting ducts. This effect is utilized clinically to treat the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and decreased expression of aquaporin-2 (AQP2) water channels.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing solubility issues of a compound like Demeclocycline for in vivo research.
References
- 1. toku-e.com [toku-e.com]
- 2. Demeclocycline hydrochloride | 64-73-3 [chemicalbook.com]
- 3. Demeclocycline hydrochloride CAS#: 64-73-3 [m.chemicalbook.com]
- 4. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeclocycline Hydrochloride - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Demeclocycline in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects of Demeclocycline in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Demeclocycline?
Demeclocycline is a tetracycline antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.
Q2: I'm observing unexpected levels of cell death in my assay after Demeclocycline treatment. What could be the cause?
Unexpected cytotoxicity can be a significant off-target effect of Demeclocycline and other tetracyclines. This is often linked to two main phenomena:
-
Mitochondrial Dysfunction: Demeclocycline, due to the evolutionary similarity between mitochondria and bacteria, can inhibit mitochondrial protein synthesis. This leads to a disruption of the electron transport chain, reduced cellular respiration, and a shift towards glycolysis.[1][2][3]
-
Induction of Reactive Oxygen Species (ROS): Treatment with tetracyclines like doxycycline has been shown to induce the production of ROS, which can lead to oxidative stress and subsequent non-apoptotic cell death.
Q3: My cells show a reduced proliferation rate, but not necessarily widespread death. Could this be an off-target effect?
Yes, a reduction in cell proliferation is a known off-target effect. Studies on doxycycline, a closely related tetracycline, have demonstrated that it can alter the expression of genes involved in cell cycle progression, leading to a decreased proliferation rate in various human cell lines.[4][5] This effect is often concentration-dependent.
Q4: I am using a reporter assay for a specific signaling pathway and see modulation by Demeclocycline. How can I be sure this is not an off-target effect?
This is a critical question. Demeclocycline has been shown to have off-target effects on signaling pathways. For instance, it can decrease cAMP generation and affect pathways regulated by this second messenger.[6][7] To distinguish between on-target and off-target effects, consider the following:
-
Dose-response analysis: Determine if the observed effect occurs at concentrations that are relevant to its intended use or at much higher concentrations, which are more likely to induce off-target effects.
-
Use of orthogonal controls: Employ a structurally unrelated compound with the same intended on-target activity. If this compound does not produce the same effect on your reporter, it is more likely that Demeclocycline's effect is off-target.
-
Rescue experiments: If you hypothesize an off-target mechanism, such as ROS production, try to rescue the phenotype by co-treating with an antioxidant like N-acetyl-L-cysteine (NAC).
Q5: What are some other known off-target signaling pathways affected by tetracyclines?
Besides mitochondrial function and ROS production, tetracyclines have been reported to interfere with:
-
Matrix Metalloproteinases (MMPs): Doxycycline is a known inhibitor of MMPs, which are involved in extracellular matrix remodeling.[8][9][10][11][12] This effect is independent of its antimicrobial activity.
-
Transforming Growth Factor-beta (TGF-β) signaling: Doxycycline has been shown to inhibit TGF-β1-induced effects in fibroblasts.
-
Gene Expression: Doxycycline treatment can significantly alter the transcriptome profile of mammalian cells, affecting pathways related to cell proliferation, differentiation, and immune response.[4][5][13]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Potential Cause: Mitochondrial toxicity and/or induction of Reactive Oxygen Species (ROS).
Troubleshooting Steps:
-
Confirm Mitochondrial Dysfunction:
-
Measure Oxygen Consumption Rate (OCR): Use techniques like high-resolution respirometry or Seahorse XF analysis to assess the impact of Demeclocycline on mitochondrial respiration. A decrease in basal and maximal respiration is indicative of mitochondrial toxicity.
-
Assess Mitochondrial Membrane Potential: Use fluorescent probes like JC-1 or TMRE to determine if Demeclocycline treatment leads to a loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
-
-
Quantify Intracellular ROS Levels:
-
Use a ROS-sensitive fluorescent probe: The most common method is using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Perform a dose-response and time-course experiment: This will help you understand the kinetics of ROS production in response to Demeclocycline.
-
-
Attempt a Rescue Experiment:
-
Co-treat with an antioxidant: The addition of N-acetyl-L-cysteine (NAC) can counteract the effects of ROS. If NAC rescues the cytotoxic phenotype, it strongly suggests that ROS production is a major contributor.
-
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Altered Signaling Pathway Readout
Potential Cause: Direct or indirect off-target interference with the signaling pathway of interest.
Troubleshooting Steps:
-
Perform a Thorough Literature Search: Investigate if tetracyclines are known to interact with your pathway of interest or its upstream/downstream components.
-
Use a Structurally Unrelated Agonist/Antagonist: If you are studying a receptor, use a different ligand that is not a tetracycline to see if you get the same downstream signaling.
-
Validate with a Secondary Assay: Use a different method to measure the same biological endpoint. For example, if you are using a reporter gene assay for NF-κB, validate your findings by measuring the phosphorylation of a key NF-κB subunit by Western blot.
-
Consider Transcriptional Off-Target Effects: Be aware that Demeclocycline can alter the expression of many genes.[4][5] Consider performing RNA-seq to get a global view of transcriptional changes, which may help explain your observations.
Logical Flow for Validating a Signaling Effect
Caption: Decision tree for validating a signaling pathway effect.
Data Summary Tables
Table 1: Concentration-Dependent Off-Target Effects of Doxycycline (as a proxy for Demeclocycline)
| Concentration Range | Observed Off-Target Effect | Cell Types | Reference |
| 10 - 30 µM | Inhibition of MMP-8 and MMP-13 activity | Recombinant human enzymes | [8] |
| 10 - 50 µg/mL | Inhibition of TGF-β1-induced MMP2 expression | Nasal polyp-derived fibroblasts | |
| 50 µg/mL and above | Changes in gene expression related to mitochondrial metabolism, ER stress, and growth factors | Pterygium cells | [13] |
Table 2: Summary of Troubleshooting Assays
| Assay | Purpose | Key Reagents | Positive Control | Negative Control |
| Mitochondrial Respiration | To measure oxygen consumption rate (OCR) | Seahorse XF Analyzer, Oligomycin, FCCP, Rotenone/Antimycin A | FCCP (uncoupler) | Rotenone/Antimycin A (complex I/III inhibitors) |
| Intracellular ROS | To quantify reactive oxygen species | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | Pyocyanin or H₂O₂ | N-acetyl-L-cysteine (NAC) |
| NF-κB Reporter Assay | To measure NF-κB transcriptional activity | Luciferase reporter plasmid, TNF-α | TNF-α | Vehicle control |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted for a 96-well plate format and analysis by fluorescence plate reader.
Materials:
-
Cells of interest
-
Demeclocycline
-
DCFH-DA (5 mM stock in DMSO)
-
H₂O₂ (positive control)
-
N-acetyl-L-cysteine (NAC) (negative control)
-
Phenol red-free culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, treat the cells with various concentrations of Demeclocycline for the desired time. Include wells for positive (H₂O₂) and negative (pre-treatment with NAC followed by Demeclocycline) controls.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol 2: Assessment of Mitochondrial Oxygen Consumption Rate (OCR)
This is a generalized protocol for a Seahorse XF Analyzer. Specific parameters will need to be optimized for your cell type.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Demeclocycline
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Assay Medium
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, treat the cells with Demeclocycline for the desired duration.
-
Prepare the Seahorse XF sensor cartridge by hydrating it with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports.
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the data to determine basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathway: Demeclocycline and cAMP
Caption: Demeclocycline's off-target effect on the cAMP signaling pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting inconsistent results in Demeclocycline MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demeclocycline Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant well-to-well and day-to-day variability in our Demeclocycline MIC results. What are the potential causes?
Inconsistent Demeclocycline MIC results can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Variation in the bacterial inoculum density is a primary source of inconsistent MIC values. Ensure a standardized inoculum is prepared for each experiment, typically targeting a final concentration of 5 x 10^5 CFU/mL in the test wells. Use of a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard) is crucial for consistency.
-
Media Composition: The composition of the culture medium, particularly its pH and cation concentration, can influence the activity of tetracycline-class antibiotics like Demeclocycline. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.
-
Incubation Conditions: Deviations in incubation time and temperature can lead to variable results. Strict adherence to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C) is critical.
-
Demeclocycline Stock Solution: Improper preparation, storage, or degradation of the Demeclocycline stock solution can be a significant source of error. Ensure the powder is fully dissolved, sterilized by filtration, and stored in appropriate aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant shifts in the final drug concentrations in the microtiter plate. Calibrate pipettes regularly and use fresh tips for each dilution step.
Q2: Our MIC values for quality control (QC) strains are consistently out of the expected range. How should we troubleshoot this?
When QC strain MICs fall outside the acceptable range, it indicates a systemic issue with the assay.
-
Verify QC Strain Identity and Purity: Ensure the correct ATCC reference strain is being used and that the culture is not contaminated. Streak the QC strain onto an appropriate agar plate to check for purity.
-
Review Assay Protocol: Meticulously review your entire experimental protocol against established standards like CLSI M07 or EUCAST guidelines. Pay close attention to media preparation, inoculum standardization, and incubation conditions.
-
Check Demeclocycline Stock: Prepare a fresh stock solution of Demeclocycline from a new powder lot, if available, to rule out degradation of the antibiotic.
-
Evaluate Operator Technique: Observe the technique of the personnel performing the assay to identify any potential deviations from the standard operating procedure.
Q3: We are observing "skipped wells" in our microdilution plates, where there is growth at a higher Demeclocycline concentration but no growth at a lower concentration. What does this indicate?
Skipped wells can be caused by a few factors:
-
Contamination: A single well may be contaminated with a resistant organism that is not present in the other wells.
-
Pipetting Error: An error in pipetting could have resulted in no or very little antibiotic being added to that specific well.
-
Inoculum Inhomogeneity: If the bacterial suspension was not mixed thoroughly, a clump of bacteria could have been added to a well, leading to apparent growth despite the antibiotic concentration.
To troubleshoot, repeat the assay with careful attention to aseptic technique and proper mixing of all solutions. If the issue persists, consider preparing fresh reagents.
Q4: How does the "inoculum effect" impact Demeclocycline MIC results?
The inoculum effect is the observation that the MIC of an antibiotic increases with a higher initial bacterial inoculum. For Demeclocycline, a higher density of bacteria can lead to an apparently higher MIC. This is why strict standardization of the inoculum is critical for reproducible results.
Q5: What are the primary mechanisms of resistance to Demeclocycline?
Understanding resistance mechanisms can help in interpreting unexpected results. The most common mechanisms of resistance to tetracyclines, including Demeclocycline, are:
-
Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[1]
-
Ribosomal Protection Proteins: These proteins bind to the ribosome and dislodge the bound Demeclocycline, allowing protein synthesis to continue.[1]
-
Enzymatic Inactivation: Although less common for tetracyclines, some bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
Data Presentation: Illustrative Impact of Key Variables on Demeclocycline MIC
The following tables present illustrative data based on established principles of antimicrobial susceptibility testing to demonstrate how common variables can affect Demeclocycline MIC results. This data is for educational purposes and not derived from a specific experimental dataset.
Table 1: Illustrative Effect of Inoculum Size on Demeclocycline MIC for E. coli ATCC 25922
| Inoculum Concentration (CFU/mL) | Illustrative Demeclocycline MIC (µg/mL) | Fold Change from Standard |
| 5 x 10^4 | 1 | 0.5x |
| 5 x 10^5 (Standard) | 2 | 1x |
| 5 x 10^6 | 4 | 2x |
| 5 x 10^7 | 8 | 4x |
Table 2: Illustrative Effect of Incubation Time on Demeclocycline MIC for S. aureus ATCC 29213
| Incubation Time (hours) | Illustrative Demeclocycline MIC (µg/mL) | Observation |
| 12 | 0.25 | Insufficient growth for reliable reading |
| 18 (Standard) | 0.5 | Clear endpoint |
| 24 | 0.5 | No significant change |
| 48 | 1 | Potential for trailing endpoints |
Table 3: Illustrative Effect of Media pH on Demeclocycline MIC for E. coli ATCC 25922
| Cation-Adjusted Mueller-Hinton Broth pH | Illustrative Demeclocycline MIC (µg/mL) |
| 6.8 | 4 |
| 7.0 | 2 |
| 7.2 (Standard) | 2 |
| 7.4 | 1 |
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Based on CLSI M07 Guidelines)
-
Preparation of Demeclocycline Stock Solution:
-
Weigh a precise amount of Demeclocycline hydrochloride powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Dispense into sterile, single-use aliquots and store at -20°C or below, protected from light.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the Demeclocycline stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 10 µL of the standardized bacterial suspension.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Demeclocycline that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution MIC Assay Protocol (Based on CLSI M07 Guidelines)
-
Preparation of Demeclocycline-Containing Agar Plates:
-
Prepare a series of Demeclocycline stock solutions at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the appropriate Demeclocycline stock solution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Mix thoroughly by inverting the tube several times and pour into sterile petri dishes.
-
Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Demeclocycline that prevents the growth of a visible colony or more than a faint haze.
-
Visualizations
Caption: Broth Microdilution MIC Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent MICs.
References
Technical Support Center: Optimizing Demeclocycline Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing demeclocycline in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for demeclocycline in rodent studies?
A1: The most common and well-documented route of administration for demeclocycline in animal studies is oral gavage. This method allows for precise dosage control. Alternative methods such as administration in drinking water or formulated in feed can also be considered, though they may present challenges with stability and accurate dosing.
Q2: What is a typical oral dosage range for demeclocycline in mice and rats?
A2: While specific dosages can vary based on the experimental model and therapeutic goal, a general starting point for oral administration in rodents can be extrapolated from the pediatric human dose of 7-13 mg/kg daily, administered in divided doses. It is crucial to perform dose-response studies to determine the optimal dosage for your specific research application.
Q3: How should demeclocycline be prepared for oral gavage?
A3: Demeclocycline hydrochloride is soluble in water. It can also be dissolved in organic solvents like DMSO and dimethyl formamide, which should be purged with an inert gas. For oral gavage, it is recommended to prepare a solution in an aqueous vehicle such as water or saline. If using an organic solvent to create a stock solution, ensure the final concentration of the solvent is low enough to not have physiological effects. The solubility of demeclocycline in PBS (pH 7.2) is approximately 3.3 mg/ml. It is not recommended to store aqueous solutions for more than one day.
Q4: What are the known mechanisms of action for demeclocycline?
A4: Demeclocycline has two primary mechanisms of action. Its antibiotic effect stems from its ability to bind to the 30S ribosomal subunit in bacteria, which inhibits the binding of aminoacyl-tRNA and thereby impairs protein synthesis.[1][2] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1] Additionally, demeclocycline has an "off-label" use in treating the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inhibiting the action of antidiuretic hormone (ADH) on renal tubules, leading to increased water excretion.[1][3] This is thought to occur through the inhibition of adenylyl cyclase activation after ADH binds to vasopressin V2 receptors in the kidney.[1]
Troubleshooting Guide
Issue 1: Low or variable drug exposure after oral administration.
-
Potential Cause: Chelation of demeclocycline with divalent and trivalent cations.
-
Solution: Tetracyclines, including demeclocycline, readily form insoluble complexes with cations such as calcium, magnesium, aluminum, and iron.[1][3] This can significantly reduce its absorption. Ensure that the animals' diet, water, and bedding do not contain high levels of these cations. It is recommended to administer demeclocycline at least one hour before or two hours after feeding.
-
-
Potential Cause: Instability of demeclocycline in the vehicle.
-
Solution: While demeclocycline is relatively stable in acidic conditions, its stability in drinking water can be affected by factors like pH and the presence of minerals. If administering in drinking water, prepare fresh solutions daily and monitor the water's pH. Studies on the related tetracycline, doxycycline, have shown that its concentration can decrease over time in tap and ground water.
-
Issue 2: Adverse effects observed in treated animals.
-
Potential Cause: Gastrointestinal irritation.
-
Solution: Common side effects of oral tetracycline administration include anorexia, nausea, vomiting, and diarrhea.[2] To minimize gastrointestinal upset, consider administering demeclocycline with a small amount of food that does not contain high levels of divalent cations, or divide the daily dose into smaller, more frequent administrations.
-
-
Potential Cause: Photosensitivity.
-
Solution: Demeclocycline can induce photosensitivity, leading to skin reactions upon exposure to sunlight.[1] House animals in a controlled lighting environment and minimize their exposure to direct sunlight.
-
-
Potential Cause: Renal toxicity.
-
Solution: High doses of tetracyclines can be nephrotoxic. If signs of renal distress are observed (e.g., changes in urination, lethargy), reduce the dosage or discontinue treatment and consult with a veterinarian.
-
Issue 3: Difficulty with the oral gavage procedure.
-
Potential Cause: Animal stress and resistance.
-
Solution: Proper restraint and technique are crucial for successful oral gavage and animal welfare. Habituate the animals to handling and the procedure before the start of the study. One study has shown that precoating the gavage needle with sucrose can reduce stress in mice.
-
-
Potential Cause: Esophageal or gastric injury.
-
Solution: Use appropriately sized, flexible gavage needles with a ball-tip to minimize the risk of tissue damage. Measure the correct insertion length for each animal (from the mouth to the last rib) to avoid perforation of the esophagus or stomach. Administer the solution slowly to prevent reflux.
-
Experimental Protocols
Oral Gavage Administration in Mice
-
Preparation:
-
Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Prepare the demeclocycline solution in a suitable vehicle (e.g., sterile water or saline).
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a flexible tube and a ball tip.
-
Measure the insertion depth by holding the needle alongside the mouse from the mouth to the last rib and marking the tube.
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reinsert.
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Demeclocycline in Humans (for reference)
| Parameter | Value | Reference |
| Bioavailability | 60-80% | [1] |
| Time to Peak (Tmax) | ~4 hours | [2] |
| Half-life (t1/2) | 10-17 hours | [1][2] |
| Protein Binding | 41-50% | [1] |
Note: Specific pharmacokinetic data for demeclocycline in common rodent models is limited in publicly available literature. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters in their specific model and experimental conditions.
Visualizations
Experimental Workflow for Oral Gavage
Caption: Workflow for oral gavage administration of demeclocycline.
Signaling Pathway of Demeclocycline's Antibiotic Action
Caption: Demeclocycline inhibits bacterial protein synthesis.
References
Technical Support Center: Preventing Demeclocycline Degradation During Sample Preparation
For researchers, scientists, and drug development professionals, ensuring the stability of Demeclocycline during sample preparation is critical for accurate analytical results. This guide provides troubleshooting advice and answers to frequently asked questions to minimize degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Demeclocycline degradation?
A1: Demeclocycline is susceptible to degradation from three main factors:
-
Light: Exposure to both sunlight and artificial light (like fluorescent lamps) can cause significant photodegradation.[1]
-
pH: Demeclocycline is more stable in acidic conditions and degrades in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation process.
Q2: What is the optimal pH for storing Demeclocycline solutions?
A2: The optimal pH for Demeclocycline stability is around 4.5.[1] It is recommended to use a citrate buffer at this pH for the lowest rate of photodegradation.[1]
Q3: How should I protect my samples from light-induced degradation?
A3: To prevent photodegradation, it is crucial to work in a dark or dimly lit environment and use light-protecting materials. Aluminum foil-wrapped glass vials offer superior protection compared to clear or even amber glass vials.[1]
Q4: Can I use a stabilizer to prevent Demeclocycline degradation?
A4: Yes, reduced glutathione has been shown to be an effective photostabilizer for Demeclocycline in solution.[1]
Q5: What are the best practices for storing Demeclocycline stock solutions and samples?
A5: For short-term storage of samples (up to 72 hours), refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C or -80°C is necessary. Stock solutions, typically prepared in solvents like DMSO or methanol, should be stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Demeclocycline | Photodegradation | 1. Work under subdued light. 2. Wrap all sample vials and containers in aluminum foil. 3. Use amber-colored HPLC vials if foil is not feasible. |
| pH-induced degradation | 1. Ensure all solutions (solvents, buffers) are acidified to a pH of approximately 4.5. 2. Use a citrate buffer for optimal stability. | |
| Thermal degradation | 1. Keep samples on ice or in a cooling rack during preparation. 2. Avoid prolonged exposure to room temperature. 3. For long-term storage, freeze samples at -20°C or -80°C. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products | 1. Review sample handling procedures to identify potential exposure to light, inappropriate pH, or high temperatures. 2. Confirm the identity of degradation products using a stability-indicating HPLC method and mass spectrometry if available. |
| Inconsistent results between replicate samples | Variable exposure to degradative factors | 1. Standardize the entire sample preparation workflow to ensure consistent timing and conditions for all samples. 2. Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
Quantitative Data on Demeclocycline Stability
The stability of Demeclocycline is highly dependent on environmental conditions. The following tables summarize the available quantitative data on its degradation.
Table 1: Effect of Temperature on Demeclocycline Stability in Milk
| Temperature | Storage Time | % Loss of Demeclocycline |
| 4°C | 48 hours | No significant loss |
| 4°C | 72 hours | 4 - 13% |
| 25°C | 24 hours | No significant loss |
| 25°C | 48 hours | 0 - 18% |
Data adapted from a study on tetracycline stability in raw milk.[2]
Experimental Protocols
Protocol 1: Preparation of Demeclocycline Stock Solution
This protocol describes the preparation of a Demeclocycline stock solution for use in analytical experiments.
Materials:
-
Demeclocycline hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade)
-
Amber glass vials or clear glass vials with aluminum foil
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of Demeclocycline hydrochloride powder.
-
Transfer the powder to a light-protected vial (amber glass or foil-wrapped).
-
Add the appropriate volume of DMSO or methanol to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Demeclocycline
This protocol outlines a general approach for a stability-indicating HPLC method suitable for assessing Demeclocycline and its degradation products. Method validation is crucial for ensuring accurate results.[1][3]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for Demeclocycline (e.g., 280 nm or 350 nm).
-
Column Temperature: 30°C
Forced Degradation Study (as part of method validation):
To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting Demeclocycline solutions to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).
-
Photodegradation: Expose solution to direct sunlight or a photostability chamber.
The chromatograms from these stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent Demeclocycline peak and from each other.
Visualizing Degradation and Prevention Strategies
Demeclocycline Degradation Pathway
The degradation of tetracyclines can occur through several pathways, including epimerization and the formation of inactive isomers. The following diagram illustrates the key factors leading to degradation.
Caption: Factors leading to Demeclocycline degradation.
Experimental Workflow for Minimizing Degradation
This workflow outlines the key steps to take during sample preparation to ensure Demeclocycline stability.
Caption: Workflow to prevent Demeclocycline degradation.
References
Validation & Comparative
Demeclocycline vs. Doxycycline: A Comparative Guide to Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two prominent tetracycline antibiotics: demeclocycline and doxycycline. The information presented is intended to support research and development efforts by offering a consolidated view of their in vitro activity, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Demeclocycline and doxycycline are broad-spectrum tetracycline antibiotics that function by inhibiting bacterial protein synthesis. While both are effective against a range of Gram-positive and Gram-negative bacteria, in vitro studies consistently demonstrate that doxycycline possesses greater potency against many clinically significant pathogens. This heightened efficacy is reflected in its lower minimum inhibitory concentrations (MICs). This guide will delve into the available quantitative data, outline the standard methodologies for assessing antibacterial efficacy, and visualize the key biological and experimental processes involved.
Data Presentation: In Vitro Antibacterial Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data for demeclocycline and doxycycline against various bacterial species. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Data is presented as MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Note: Direct comparative studies providing side-by-side MIC values for both demeclocycline and doxycycline against a wide array of bacteria are limited in recent literature. The following data is compiled from various sources and should be interpreted with consideration of the different study methodologies and timeframes.
Table 1: Comparative MIC Data for Gram-Positive Bacteria (µg/mL)
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Staphylococcus aureus | Doxycycline | 0.125 | - |
| Demeclocycline | Less active than doxycycline | Less active than doxycycline | |
| Enterococci | Doxycycline | More active than demeclocycline | More active than demeclocycline |
| Demeclocycline | Less active than doxycycline | Less active than doxycycline |
Source: Based on qualitative comparisons from in vitro studies.[1]
Table 2: Comparative MIC Data for Gram-Negative Bacteria (µg/mL)
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Pasteurella multocida | Doxycycline | - | 1 |
| Actinobacillus pleuropneumoniae | Doxycycline | - | 2 |
Source: Data for doxycycline against porcine respiratory pathogens.[2]
Table 3: Comparative MIC Data for Anaerobic Bacteria (µg/mL)
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Various Anaerobes | Doxycycline | Generally more active | Generally more active |
| Demeclocycline | Generally less active | Generally less active |
Source: Based on qualitative comparisons from in vitro studies.
Mechanism of Action
Both demeclocycline and doxycycline exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
dot
References
Demeclocycline's Cross-Reactivity Profile Within the Tetracycline Class: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of demeclocycline's cross-reactivity with other tetracycline-class antibiotics, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the potential for shared molecular interactions and immunological responses among these structurally related compounds.
Executive Summary
Demeclocycline, a member of the tetracycline family of antibiotics, shares a common four-ring naphthacene carboxamide core with other drugs in its class, such as doxycycline and minocycline. This structural similarity is the basis for their shared mechanism of action and also underlies the potential for immunological cross-reactivity. While comprehensive, direct comparative studies on the immunological cross-reactivity of demeclocycline are limited in publicly available literature, data from competitive binding assays against bacterial resistance enzymes can provide insights into the potential for shared molecular recognition. Clinical observations further highlight the variable nature of cross-reactivity among tetracyclines.
Quantitative Data Summary
The following table summarizes competitive binding data of various tetracyclines, including demeclocycline, against the tetracycline-inactivating enzyme Tet(X4). This data, while not a direct measure of antibody-mediated cross-reactivity, indicates the relative affinity of these antibiotics for a common biological target, which can be a corollary for cross-recognition by other proteins like antibodies. A lower IC50 value suggests a higher binding affinity.
| Antibiotic | IC50 (nM) for Tet(X4)[1] |
| Demeclocycline | 29.0 ± 4.6 |
| Doxycycline | 1580 ± 150 |
| Minocycline | 24.3 ± 4.0 |
| Tetracycline | Not Reported |
| Chlortetracycline | Not Reported |
| Oxytetracycline | Not Reported |
| Methacycline | 311 ± 36 |
| Omadacycline | 24.3 ± 4.0 |
| Eravacycline | 13.7 ± 1.6 |
| Sarecycline | 31.5 ± 10.0 |
| Sancycline | 47.0 ± 7.1 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data is presented as mean ± standard deviation.
Experimental Protocols
Detailed experimental protocols for assessing immunological cross-reactivity of tetracyclines in a preclinical setting are not extensively published. However, clinical methodologies to evaluate patient-specific cross-reactivity are established. The following protocols are based on clinical approaches and can be adapted for research purposes.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This in vitro method can be used to determine the degree of cross-reactivity between demeclocycline and other tetracyclines by measuring their ability to compete with a labeled tetracycline for binding to a specific antibody.
Materials:
-
Microtiter plates
-
Tetracycline-specific antibodies (monoclonal or polyclonal)
-
Demeclocycline, doxycycline, minocycline, and other tetracycline standards
-
Enzyme-conjugated tetracycline (e.g., tetracycline-HRP)
-
Bovine Serum Albumin (BSA)
-
Wash buffers (e.g., PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat microtiter plate wells with a tetracycline-protein conjugate (e.g., tetracycline-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a fixed concentration of tetracycline-specific antibody and varying concentrations of the competitor tetracyclines (demeclocycline, doxycycline, etc.) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each competitor tetracycline at different concentrations and determine the IC50 value. The cross-reactivity is then calculated relative to the parent tetracycline.
Skin Prick and Intradermal Testing (Clinical Setting)
This in vivo method is used to assess IgE-mediated hypersensitivity and potential cross-reactivity in patients.[2][3]
Materials:
-
Sterile solutions of demeclocycline, doxycycline, and minocycline at various concentrations.
-
Positive control (e.g., histamine) and negative control (e.g., saline).
-
Lancets for skin prick testing.
-
Syringes and needles for intradermal testing.
Procedure (performed by a trained allergist):
-
Skin Prick Test (SPT): A drop of each test solution is placed on the patient's forearm. The skin is then pricked through the drop with a lancet.
-
Observation: After 15-20 minutes, the site is observed for a wheal and flare reaction. A positive result is a wheal of a certain diameter larger than the negative control.
-
Intradermal Test (IDT): If the SPT is negative, a small amount of the test solution is injected intradermally to form a small bleb.
-
Observation: The injection site is observed for a wheal and flare reaction after 15-20 minutes.
-
Interpretation: A positive reaction to multiple tetracyclines suggests cross-reactivity.
Graded Drug Challenge (Clinical Setting)
This is considered the gold standard for definitively determining clinical cross-reactivity in patients with a history of a mild allergic reaction.[2][3]
Procedure (performed in a medically supervised setting):
-
The patient is given an initial small dose (e.g., 1/100th to 1/10th of the therapeutic dose) of the alternative tetracycline.
-
The patient is observed for a predefined period (e.g., 30-60 minutes) for any signs of an allergic reaction.
-
If no reaction occurs, a larger dose is administered. This process is repeated with incrementally increasing doses until the full therapeutic dose is reached.
-
The development of an allergic reaction at any step indicates a positive challenge and likely cross-reactivity.
Signaling Pathways and Experimental Workflows
Tetracycline-class antibiotics, including demeclocycline, exert their primary antibacterial effect by inhibiting protein synthesis in bacteria.[4][5][6][7] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5][6] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Caption: Mechanism of action of tetracycline antibiotics.
The following workflow illustrates a typical process for evaluating the cross-reactivity of a new tetracycline derivative.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The available data suggests that demeclocycline shares a molecular binding site with other tetracyclines, as evidenced by competitive binding assays. However, the degree of immunological cross-reactivity can be variable and is not always predictable from structural similarity alone. Clinical reports indicate that while cross-reactivity between tetracyclines like doxycycline and minocycline can occur, it is not universal.[8] For a comprehensive understanding of demeclocycline's cross-reactivity, further direct comparative studies using immunoassays and other in vitro methods are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypersensitivity to tetracyclines Skin testing, graded challenge, and desensitization regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity to tetracyclines: Skin testing, graded challenge, and desensitization regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]
- 8. An aptamer array for discriminating tetracycline antibiotics based on binding-enhanced intrinsic fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Demeclocycline and Minocycline in the Inhibition of Matrix Metalloproteinases (MMPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two tetracycline-class antibiotics, Demeclocycline and Minocycline, focusing on their non-antibiotic properties as inhibitors of Matrix Metalloproteinases (MMPs). The ability of these drugs to inhibit MMPs is well-established and has been explored for therapeutic applications in conditions characterized by excessive extracellular matrix degradation, such as periodontitis and rheumatoid arthritis.[1] This document synthesizes available quantitative data, outlines common experimental methodologies for assessing MMP inhibition, and illustrates relevant biological and experimental pathways.
Quantitative Analysis of MMP Inhibition
Direct, head-to-head comparative studies quantifying the inhibitory concentration (IC50) of Demeclocycline against a broad range of MMPs are not extensively reported in publicly available literature. In contrast, Minocycline has been evaluated more thoroughly, though results can vary between studies depending on the experimental setup. The following table summarizes the available IC50 values for Minocycline. Data for Doxycycline, a closely related and extensively studied tetracycline, is included for contextual comparison.
Table 1: Summary of IC50 Values for Tetracycline Analogs against Various MMPs
| MMP Isoform | Inhibitor | IC50 (µM) | Reference |
| MMP-3 (Stromelysin-1) | Minocycline | 290 | [2] |
| MMP-9 (Gelatinase B) | Minocycline | 10.7 | [3] |
| MMP-1 (Collagenase-1) | Minocycline | > 1000 (Weak Inhibition) | [2] |
| MMP-2 (Gelatinase A) | Minocycline | > 1000 (Weak Inhibition) | [2] |
| MMP-9 (Gelatinase B) | Doxycycline | 608 | [3] |
| MMP-1 (Collagenase-1) | Doxycycline | > 50 (18% inhibition at 50 µM) | |
| MMP-8 (Collagenase-2) | Doxycycline | ~30 (50-60% inhibition at 30 µM) | |
| MMP-13 (Collagenase-3) | Doxycycline | ~30 (50-60% inhibition at 30 µM) | |
| Various MMPs | Demeclocycline | Not Reported |
Note: IC50 values can vary significantly based on the assay type, substrate used, and enzyme source.
The data indicates that Minocycline is a particularly potent inhibitor of MMP-9, with an IC50 value in the low micromolar range.[3] Its inhibitory activity against other MMPs, such as MMP-3, is considerably lower.[2]
Mechanism of Action and Differentiating Pathways
Tetracyclines are understood to inhibit MMPs primarily through a non-competitive mechanism that involves chelation of the essential zinc (Zn²⁺) and calcium (Ca²⁺) ions within the enzyme's catalytic domain. This action disrupts the enzyme's structure and renders it inactive.
While this is the primary mechanism, other cellular effects may contribute to the overall reduction in MMP activity. For instance, some tetracyclines can downregulate the expression of MMP genes. Minocycline has been shown to exert anti-angiogenic effects by down-regulating the PI3K/Akt signaling pathway, which can impact MMP-9 activity.[4]
Interestingly, some evidence suggests that Demeclocycline may operate through distinct or additional pathways. Studies have indicated that Demeclocycline can provide neuroprotection by inhibiting calpains, a different family of proteases, a mechanism not significantly observed with Minocycline.[5]
Caption: Simplified signaling pathway for MMP-9 production and points of inhibition by tetracyclines.
Experimental Protocols
The inhibitory activity of Demeclocycline and Minocycline on MMPs is typically assessed using in vitro enzymatic assays. A common method is the universal fluorimetric MMP activity assay.
Protocol: Fluorimetric MMP Activity Assay
Objective: To determine the IC50 value of an inhibitor (Demeclocycline or Minocycline) against a specific recombinant MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Assay Buffer (e.g., Tris-HCl, with CaCl₂, NaCl, and Brij-35)
-
Fluorogenic MMP substrate (e.g., a quenched peptide substrate)
-
Test inhibitors (Demeclocycline, Minocycline) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well solid black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., from 0.1 µM to 1000 µM) in Assay Buffer. Prepare a solution of the MMP substrate in Assay Buffer.
-
Enzyme Activation: If the recombinant MMP is in its pro-form (zymogen), it must be activated. This is often achieved by incubation with APMA (p-aminophenylmercuric acetate).
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution or vehicle control. b. Add 50 µL of the activated MMP enzyme solution to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MMP substrate working solution to each well to start the enzymatic reaction.
-
Data Acquisition: a. Immediately begin kinetic measurement using a fluorescence microplate reader (e.g., Excitation/Emission = 540/590 nm). b. Alternatively, for an endpoint reading, incubate the plate at 37°C for 1-2 hours, protected from light, then measure the final fluorescence.
-
Data Analysis: a. Subtract the background fluorescence from a no-enzyme control. b. Calculate the percentage of MMP inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow for determining MMP inhibition using a fluorometric assay.
Conclusion
Both Demeclocycline and Minocycline are recognized for their MMP inhibitory properties, a function separate from their antibiotic activity. Based on available data, Minocycline demonstrates potent, isoform-specific inhibition, being particularly effective against MMP-9.[3] Quantitative data for Demeclocycline's direct MMP inhibition is less prevalent, highlighting a need for further research to enable a direct and comprehensive comparison. Furthermore, emerging evidence of alternative inhibitory pathways, such as calpain inhibition by Demeclocycline, suggests that these two tetracycline analogs may have distinct therapeutic profiles and applications beyond their shared capacity for MMP modulation.[5] Future studies should aim to generate direct comparative data to better elucidate their relative potencies and mechanisms of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The potential contributions of matrix metalloproteinase 8,9 and 13 (MMP-8,9,13) to cerebral vasospasm and the role of doxycycline inhibitors on gene expression after experimental subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Demeclocycline's Anti-Cancer Properties: An Independent Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Demeclocycline, a tetracycline antibiotic, against other alternatives. It synthesizes findings from independent research, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Executive Summary
Demeclocycline has demonstrated promising anti-cancer activity, particularly against glioblastoma, by directly inhibiting the growth of brain tumor-initiating cells (BTICs) and by indirectly stimulating an anti-tumor immune response through monocyte activation.[1] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the mTOR pathway. While research is ongoing, Demeclocycline and other tetracyclines present a compelling case for drug repurposing in oncology.
Comparative Analysis of Anti-Cancer Efficacy
The anti-proliferative effects of Demeclocycline have been evaluated in comparison to other tetracyclines. The following tables summarize the available quantitative data.
Table 1: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth
| Compound | Concentration | Cell Line | Assay | Result | Reference |
| Demeclocycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Significant reduction in sphere formation | [1] |
| Tetracycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Less effective than Demeclocycline | [1] |
| Oxytetracycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Less effective than Demeclocycline | [1] |
Note: Specific percentage inhibition was not provided in the source material.
Table 2: Comparative Cytotoxicity of Tetracyclines in Amelanotic Melanoma Cells (EC50 values)
| Compound | A375 Cell Line (µM) | C32 Cell Line (µM) | Reference |
| Doxycycline | 110.4 | 238.9 | [2] |
| Minocycline | 234.0 | 273.1 | [2] |
Disclaimer: While this data is for Doxycycline and Minocycline, it provides valuable insight into the anti-cancer potential of the tetracycline class of antibiotics.
Mechanism of Action: Signaling Pathways
Demeclocycline's anti-cancer activity is linked to its ability to modulate specific signaling pathways within cancer cells.
mTOR Pathway Inhibition
A key mechanism of Demeclocycline in glioblastoma is the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of the mTORC1 signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival.
NF-κB Pathway Inhibition (Inferred from Doxycycline)
Studies on the related tetracycline, Doxycycline, have shown potent inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival. This suggests a potential similar mechanism for Demeclocycline.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Demeclocycline's anti-cancer properties.
Neurosphere Formation Assay for BTICs
This assay is used to assess the self-renewal and proliferative capacity of cancer stem-like cells.
References
Demeclocycline vs. Tolvaptan for SIADH Treatment: A Mechanistic and Clinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action, clinical efficacy, and experimental basis for two key treatments for the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): demeclocycline and tolvaptan.
The Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) is characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to hyponatremia and fluid imbalance. Demeclocycline, a tetracycline antibiotic, and tolvaptan, a selective vasopressin V2 receptor antagonist, represent two distinct pharmacological approaches to managing this condition. This guide will dissect their differing mechanisms of action, present comparative clinical data, and detail the experimental protocols that form the basis of our current understanding.
Mechanisms of Action: A Tale of Two Pathways
The primary physiological effect of ADH in the kidney is to increase water reabsorption in the collecting ducts, a process mediated by the vasopressin V2 receptor and the subsequent translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells. Demeclocycline and tolvaptan both disrupt this pathway, albeit at different points.
Tolvaptan: Direct Receptor Antagonism
Tolvaptan is a competitive antagonist of the vasopressin V2 receptor.[1] By binding to the V2 receptor in the renal collecting ducts, it prevents ADH from initiating its signaling cascade.[1] This direct blockade inhibits the Gs protein-adenylyl cyclase pathway, preventing the rise in intracellular cyclic AMP (cAMP) that is crucial for the trafficking and insertion of AQP2 channels into the cell membrane. The result is a decrease in water permeability of the collecting duct, leading to increased excretion of electrolyte-free water, a process known as aquaresis.[1]
Demeclocycline: Downstream Inhibition of the Signaling Cascade
Unlike tolvaptan, demeclocycline does not directly block the V2 receptor.[2][3] Instead, its mechanism of action is less direct and not fully elucidated.[2][3] Studies have shown that demeclocycline decreases the abundance of adenylate cyclase isoforms 3, 5, and 6 in the renal inner medulla.[2][3][4] This reduction in adenylate cyclase leads to decreased dDAVP-induced cAMP generation.[2][3] The diminished cAMP levels subsequently result in reduced AQP2 gene transcription and a lower abundance of AQP2 protein.[2][3][4] This ultimately impairs the collecting duct's ability to reabsorb water, inducing a state of nephrogenic diabetes insipidus.[5]
Comparative Efficacy and Safety: A Quantitative Overview
The clinical data for tolvaptan is more robust, largely stemming from the pivotal SALT-1 and SALT-2 trials.[2][4] In contrast, the evidence for demeclocycline is derived from smaller, often observational studies, leading to more variability in reported efficacy.[5][6]
| Parameter | Demeclocycline | Tolvaptan |
| Mechanism of Action | Inhibition of adenylyl cyclase, leading to decreased cAMP and AQP2 expression.[2][3] | Selective vasopressin V2 receptor antagonist.[1] |
| Onset of Action | Delayed, typically 5-7 days for a significant rise in serum sodium.[3] | Rapid, with changes in serum sodium observed within hours.[1] |
| Mean Rise in Serum Sodium (Day 4/5) | >3.1 mmol/L at day 5.[3] | 4.0 mEq/L (vs. 0.4 mEq/L for placebo) at day 4.[1] |
| Mean Rise in Serum Sodium (Day 7/30) | >6 mmol/L at day 7.[3] | 6.2 mEq/L (vs. 1.8 mEq/L for placebo) at day 30.[1] |
| Common Adverse Effects | Renal impairment, photosensitivity, nausea.[3][7] | Thirst, dry mouth, pollakiuria, risk of overly rapid sodium correction.[2] |
| Key Clinical Trials | Various small observational studies and a few older, smaller RCTs.[5][6] | SALT-1 and SALT-2 trials.[2][4] |
Experimental Protocols: A Look at the Evidence Base
Tolvaptan: The SALT-1 and SALT-2 Trials
The Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) were two identical, multicenter, randomized, double-blind, placebo-controlled trials.[4]
-
Objective: To evaluate the efficacy and safety of oral tolvaptan in patients with euvolemic or hypervolemic hyponatremia.[4]
-
Patient Population: The trials enrolled patients with hyponatremia (serum sodium <135 mEq/L) due to various causes, including SIADH, heart failure, and cirrhosis.[4]
-
Intervention: Patients were randomized to receive either oral tolvaptan (starting at 15 mg once daily, with titration to 30 mg and 60 mg as needed) or a matching placebo for 30 days.[2]
-
Primary Endpoints: The primary endpoints were the average daily area under the curve (AUC) for the change in serum sodium concentration from baseline to day 4 and from baseline to day 30.[4]
-
Key Assessments: Serum sodium levels were monitored at baseline, 8 hours after the first dose, and on days 2, 3, 4, 11, 18, 25, and 30. A follow-up was conducted 7 days after the end of treatment.[4]
Demeclocycline: Observational and Early Clinical Studies
The evidence for demeclocycline is primarily based on a collection of smaller studies and clinical experience gathered over several decades. A systematic review of these studies highlights the heterogeneity of the data.[5]
-
Study Designs: The majority of the evidence comes from non-randomized cohort studies and case series.[5][6] Randomized controlled trials are limited and often small.[5]
-
Patient Population: Studies typically included patients with chronic hyponatremia secondary to SIADH from various underlying causes.[5]
-
Intervention: Demeclocycline was administered at doses ranging from 600 to 1200 mg per day.[8]
-
Endpoints: The primary outcome was typically the change in serum sodium concentration over time.[3]
-
Methodological Limitations: Many studies lacked a control group, had small sample sizes, and varied in their definitions of response and adverse events, making direct comparisons challenging.[5][6]
Conclusion
Demeclocycline and tolvaptan offer two distinct approaches to the management of SIADH-induced hyponatremia. Tolvaptan, a direct V2 receptor antagonist, has a more rapid and predictable onset of action, supported by robust data from large-scale clinical trials. Demeclocycline, which acts downstream by inhibiting the cAMP signaling pathway, has a slower and more variable effect, with a less well-defined evidence base. The choice of agent in a clinical or research setting will depend on the desired speed of correction, the patient's clinical context, and consideration of the different adverse effect profiles. For drug development professionals, the success of tolvaptan highlights the potential of targeted receptor antagonism in treating endocrine disorders.
References
- 1. Clinical Trial Efficacy | Hyponatremia in SIADH | SAMSCA® (tolvaptan) [samsca.com]
- 2. ahajournals.org [ahajournals.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]
- 5. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current and future treatment options in SIADH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of Demeclocycline Compared to Other Tetracyclines: A Head-to-Head Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of demeclocycline with other tetracycline antibiotics. The data presented herein has been compiled from various scientific sources to offer an objective overview of their relative performance against key bacterial species. This guide is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and further investigation of tetracycline compounds.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of demeclocycline and other tetracyclines against common Gram-positive and Gram-negative bacteria. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro. Data has been aggregated from multiple studies; variations in experimental conditions may exist between different data points.
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Demeclocycline | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Tetracycline | 0.25 - ≥16[1][2] | 2 - 256[3][4] |
| Doxycycline | 0.25 - ≥16[1][5] | 0.06 - 128[6][7] |
| Minocycline | ≤2 - >128 | ≤4 - >128 |
| Oxytetracycline | 128 - 512 | Data not consistently available in comparative studies |
| Chlortetracycline | Data not consistently available in comparative studies | 1024 - 2048[8] |
Note: The lack of consistent, directly comparative in vitro data for demeclocycline against a standardized panel of organisms alongside other tetracyclines is a notable gap in the current literature. The provided data for other tetracyclines is based on available research and highlights the variability in their activity. Doxycycline and minocycline generally exhibit greater potency against susceptible organisms compared to tetracycline.[9]
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing the efficacy of antibiotics. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories. The following are detailed protocols for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][10]
Broth Microdilution Susceptibility Testing Protocol
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of each tetracycline antibiotic at a concentration of 1280 µg/mL in a suitable solvent.
- For tetracyclines, sterile deionized water is typically used.
2. Preparation of Microdilution Plates:
- Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
- Perform serial two-fold dilutions of the antimicrobial stock solution directly in the microtiter plate to achieve a range of concentrations. This is typically done by transferring 100 µL from a well with a higher concentration to the next well containing broth, mixing, and repeating the process.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture of the test bacterium grown on a non-selective agar medium, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation of Microdilution Plates:
- Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
5. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria like Staphylococcus aureus and Escherichia coli.
6. Reading and Interpretation of Results:
- Following incubation, examine the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mandatory Visualization
Mechanism of Action of Tetracyclines
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12][13] They passively diffuse through the bacterial cell membrane and bind to the 30S ribosomal subunit.[12][14] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[11][13]
Caption: Mechanism of action of tetracycline antibiotics.
References
- 1. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. jmilabs.com [jmilabs.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Demeclocycline (Demethomycin)
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Demeclocycline, a tetracycline antibiotic, which is likely the substance referred to as "Demethomycin." Adherence to these protocols is critical due to the hazardous nature of the compound.
Hazard Profile and Safety Precautions
Demeclocycline hydrochloride is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.[1] Therefore, stringent safety measures must be in place when handling this chemical for disposal.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Demeclocycline hydrochloride.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small, laboratory-scale quantities of Demeclocycline. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
1. Preparation and Containment:
-
Work in a designated area, preferably within a chemical fume hood, to control dust and vapors.
-
Ensure that a spill kit appropriate for chemical spills is readily accessible.
-
Have a designated, labeled, and sealed waste container ready for the disposed material.
2. Inactivation of the Chemical:
-
For liquid solutions, absorb the material using an inert absorbent material such as vermiculite, dry sand, or earth.
-
For solid forms, carefully sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can be used for larger spills.
-
It is recommended to render the chemical non-retrievable. This can be achieved by mixing the Demeclocycline with an unappealing substance like dirt, cat litter, or used coffee grounds.[2] Some commercial products utilize activated carbon to denature the substance.
3. Packaging for Disposal:
-
Place the mixture into a sealable container, such as a plastic bag or a closable tub.[2][3]
-
Ensure the container is tightly sealed to prevent leakage.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "Demeclocycline".
4. Final Disposal:
-
Dispose of the sealed container in an approved hazardous waste receptacle.
-
Do not dispose of Demeclocycline down the drain, as it can be harmful to aquatic life and may not be effectively removed by wastewater treatment plants.[3]
-
Follow your institution's and local regulations for hazardous waste pickup and disposal. This may involve contacting your EHS department or a certified waste disposal contractor.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with Demeclocycline using a suitable cleaning agent, such as soap and water, followed by a rinse with an appropriate solvent if necessary.
-
Dispose of any contaminated cleaning materials, including gloves and wipes, as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Demeclocycline.
Caption: Logical workflow for the safe disposal of Demeclocycline.
This guidance is intended to provide a clear and actionable plan for the safe disposal of Demeclocycline in a laboratory setting. Always prioritize safety and consult your institution's specific protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
